NS-018 maleate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAGJAAQMBYZDS-FXSDFHGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354799-87-3 | |
| Record name | NS-018 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354799873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ILGINATINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0KTT2T1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structural Determinants of NS-018 (Ilginatinib) Maleate Selectivity: A Mechanistic Technical Guide
Executive Summary
This technical guide delineates the structural and mechanistic basis for the high selectivity of NS-018 (Ilginatinib) maleate , a potent JAK2 inhibitor. Unlike first-generation pan-JAK inhibitors, NS-018 exhibits a distinct selectivity profile that spares JAK1 and JAK3 to a significant degree while preferentially targeting the JAK2 V617F mutational driver.
The core of this selectivity lies in a unique water-mediated hydrogen bonding network involving Gly993 and a specific CH···O interaction with the inhibitor’s fluorobenzene moiety. This guide provides the structural logic, quantitative profiling, and experimental workflows necessary for researchers to validate and expand upon these findings.
Chemical Architecture & Salt Form
The Active Moiety: NS-018
NS-018 is a pyrazine-based small molecule designed to function as an ATP-competitive type I inhibitor. Its scaffold is optimized to fit the ATP-binding pocket of the Janus Kinase (JAK) domain.
-
Core Scaffold: Aminopyrazine.
-
Key Functional Group: Fluorobenzene moiety (Critical for selectivity).
-
Salt Form (Maleate): The drug is formulated as a maleate salt to enhance aqueous solubility and bioavailability. While the maleate counterion dictates physicochemical stability, the selectivity described herein is intrinsic to the NS-018 free base interacting with the kinase domain.
The Selectivity Challenge
The ATP-binding pockets of the JAK family (JAK1, JAK2, JAK3, TYK2) are highly conserved. Achieving selectivity requires exploiting subtle non-conserved residues or distinct conformational states of the glycine-rich loop (G-loop).
Structural Basis of Selectivity[1][2]
The superior selectivity of NS-018 for JAK2 (and specifically the V617F mutant) over JAK1/3 is driven by three distinct molecular interactions identified through X-ray crystallography.
The Hinge Region Anchor (Leu932)
Like most ATP-competitive inhibitors, NS-018 anchors itself to the hinge region of the kinase.
-
Interaction: Direct hydrogen bonds.
-
Residue: Leu932 (Backbone amino and carbonyl groups).[1]
-
Function: Stabilizes the inhibitor within the active site. This interaction is necessary for potency but not sufficient for selectivity, as this residue is conserved.
The Selectivity Filter: Gly993 & Water Mediation
This is the defining feature of NS-018. The inhibitor exploits the region immediately N-terminal to the DFG motif (Asp-Phe-Gly).
-
Water-Mediated H-Bond: A nitrogen atom on the NS-018 scaffold forms a hydrogen bond with a specific, trapped water molecule.[1] This water molecule, in turn, H-bonds with the carbonyl group of Gly993 .[1]
-
Fluorobenzene CH···O Interaction: The fluorobenzene ring of NS-018 is positioned such that an aromatic CH forms a weak, yet stabilizing, hydrogen bond directly with the carbonyl oxygen of Gly993 .
Why this matters: Other JAK inhibitors (e.g., ruxolitinib) do not effectively engage Gly993 in this specific manner. This interaction network is highly sensitive to the precise geometry of the JAK2 pocket, particularly in the V617F mutant conformation.
G-Loop Conformation
NS-018 binds to JAK2 when the glycine-rich loop (G-loop) is in an "open" conformation .
-
Structural Marker: In this state, Asn859 (G-loop) and Asp994 (DFG motif) are not within hydrogen-bonding distance.[2]
-
Selectivity Impact: This open conformation accommodates the bulk of the inhibitor without steric clash, a feature less accessible in the JAK1/JAK3 isoforms due to subtle side-chain variations in the G-loop vicinity.
Visualization of Binding Mode
Caption: Schematic representation of the critical contacts. The water-mediated bridge to Gly993 and the CH[1]···O interaction are unique determinants of NS-018 selectivity.
Comparative Kinase Profiling
The structural interactions described above translate into a distinct pharmacological profile. NS-018 demonstrates a ~46-fold window between JAK2 and JAK1, significantly wider than first-generation inhibitors.
Table 1: Kinase Selectivity Profile (Biochemical IC50)
| Target Kinase | IC50 (nM) | Selectivity Fold (vs JAK2) | Clinical Relevance |
| JAK2 (WT) | 0.72 | 1.0x | Primary Target |
| JAK1 | 33 | ~46x | Reduced immunosuppression risk |
| JAK3 | 39 | ~54x | Spares lymphoid lineage |
| TYK2 | 22 | ~31x | Reduced off-target effects |
| JAK2 (V617F) | <1.0* | High Potency | Drives efficacy in MPNs |
*Note: In cellular assays (Ba/F3), NS-018 shows a 4.3-fold preferential inhibition of JAK2 V617F proliferation over Wild Type, a feature attributed to the Gly993 interaction stabilizing the active mutant conformation.[3]
Experimental Validation Workflows
To validate the mechanism of action and selectivity of NS-018 or similar analogues, the following self-validating protocols are recommended.
Protocol A: Differential Kinase Activity Assay (FRET-Based)
Objective: Quantify the selectivity window between JAK2 and JAK1/3.[4]
-
Reagents: Recombinant JAK1, JAK2, JAK3 proteins; FRET-peptide substrate (e.g., STAT5 derived); NS-018 maleate stock (10 mM in DMSO).
-
Preparation: Dilute NS-018 in a 10-point serial dilution (0.1 nM to 10 µM).
-
Reaction:
-
Mix kinase + peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add ATP at
concentration for each specific kinase (Critical for competitive inhibition accuracy). -
Incubate for 60 minutes at Room Temperature.
-
-
Detection: Add EDTA-containing termination buffer and Eu-labeled antibody. Read TR-FRET signal.
-
Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield historic IC50 within 2-fold.
Protocol B: Structural Elucidation Workflow
Objective: Confirm binding mode and Gly993 interaction.
Caption: Workflow for resolving the NS-018:JAK2 complex. Step 5 is critical for visualizing the water molecule bridging NS-018 and Gly993.
Clinical Implications of Selectivity
The structural "sparing" of JAK1 and the specific engagement of JAK2 V617F translate directly to clinical outcomes:
-
Reduced Hematologic Toxicity: By maintaining a selectivity window over JAK2 WT (to a lesser extent) and sparing JAK1, NS-018 mitigates the severe anemia and thrombocytopenia often seen with pan-JAK inhibitors.
-
Efficacy in MPNs: The preference for the V617F mutant (via the Gly993 stabilization) allows for effective suppression of the malignant clone in Myelofibrosis and Polycythemia Vera while preserving normal hematopoiesis.
References
-
Nakagawa, T., et al. (2011). "Discovery of NS-018, a potent and selective JAK2 inhibitor."[3][5][6] Bioorganic & Medicinal Chemistry Letters.
-
Shide, K., et al. (2014). "Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis."[1][3][7] Blood Cancer Journal.
-
Kiyoi, H., et al. (2016). "A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis." Leukemia.[2]
-
Chrencik, J.E., et al. (2019). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology (Comparative structural context).
Sources
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Evaluation of NS-018 (Ilginatinib) in In Vivo Models of Myelofibrosis
Abstract
This application note provides a comprehensive technical guide for utilizing NS-018 maleate (Ilginatinib) , a highly selective JAK2 inhibitor, in preclinical mouse models of Myelofibrosis (MF). Unlike first-generation JAK inhibitors, NS-018 demonstrates a unique selectivity profile for the JAK2 V617F mutation while sparing JAK1 and JAK3, thereby minimizing off-target immunosuppression and anemia. This guide details the protocol for the JAK2 V617F Bone Marrow Transplantation (BMT) model , the preferred system for evaluating fibrosis reversal, and outlines critical experimental parameters including formulation, dosing regimens, and pharmacodynamic validation.
Compound Profile & Mechanism of Action
The NS-018 Advantage
Myelofibrosis is driven largely by dysregulated JAK-STAT signaling, most commonly via the JAK2 V617F mutation.[1] While Ruxolitinib (JAK1/2 inhibitor) is the standard of care, its dual inhibition often leads to dose-limiting cytopenias.
NS-018 (Ilginatinib) distinguishes itself through:
-
High Selectivity: 30–50-fold selectivity for JAK2 over JAK1/JAK3.[2]
-
Mutation Specificity: Preferential inhibition of cells harboring JAK2 V617F due to unique hydrogen-bonding interactions with the Gly993 residue in the JAK2 kinase domain.[3][4]
-
Sparing Effect: Reduced inhibition of wild-type JAK2 in erythroid progenitors, mitigating treatment-induced anemia.
Signaling Pathway Blockade
NS-018 functions by competitively binding to the ATP-binding site of the JAK2 kinase domain. This blockade prevents the phosphorylation of STAT5, a critical transcription factor for pro-inflammatory cytokines and cell proliferation.
Figure 1: Mechanism of Action. NS-018 preferentially inhibits the constitutively active JAK2 V617F mutant, blocking downstream STAT5 signaling.
Model Selection Strategy
Choosing the correct in vivo model is critical for NS-018 evaluation.
| Feature | JAK2 V617F Transgenic (TG) Mouse | JAK2 V617F BMT Model | Recommendation |
| Disease Onset | Slow, chronic (weeks 12+) | Rapid, acute (days 10-14 post-BMT) | BMT for aggressive efficacy |
| Fibrosis | Mild to Moderate; resistant to reversal | Severe; resembles human MF | BMT is superior for fibrosis endpoints |
| Splenomegaly | Moderate | Severe | Both suitable |
| NS-018 Efficacy | Reduces spleen, improves survival | Reduces spleen, improves survival AND fibrosis | BMT demonstrates full potential |
Experimental Protocol: JAK2 V617F BMT Model
Formulation & Preparation
NS-018 has specific solubility requirements. Do not use DMSO for oral gavage if possible, as it can induce gastric irritation in chronic dosing.
-
Vehicle: 0.5% Methylcellulose (MC) in aqueous solution.
-
Compound Preparation:
-
Weigh NS-018 maleate powder.
-
Add a small volume of sterile water to wet the powder.
-
Gradually add 0.5% MC while triturating (grinding) to form a uniform suspension.
-
Storage: Prepare fresh weekly; store at 4°C protected from light. Resuspend thoroughly before every dose.
-
Study Design & Timeline
The following workflow utilizes the BMT model where donor bone marrow (5-FU treated) is transduced with JAK2 V617F retrovirus and transplanted into lethally irradiated recipients.
Figure 2: Experimental Timeline. Dosing begins only after confirmation of disease onset (leukocytosis) to ensure therapeutic (not prophylactic) evaluation.
Dosing Regimen
-
Frequency: BID (Twice Daily). Note: QD (Once Daily) is insufficient due to the murine half-life of NS-018.
-
Dose Groups:
-
Vehicle Control: 0.5% Methylcellulose (10 mL/kg).
-
Low Dose NS-018: 25 mg/kg BID.
-
High Dose NS-018: 50 mg/kg BID (Recommended for maximum efficacy).
-
Positive Control: Ruxolitinib (60 mg/kg BID) – optional for benchmarking.
-
Validation & Readouts
To ensure data integrity, the following endpoints must be collected.
Primary Efficacy Endpoints
-
Splenomegaly (Spleen Index):
-
Bone Marrow Fibrosis (Reticulin Staining):
-
Stain femurs with Gomori’s Silver Impregnation (Reticulin).
-
Grading: Use a blinded pathologist or automated image analysis to grade fibrosis (Scale 0–3).
-
Expectation: NS-018 in the BMT model significantly reduces reticulin density compared to vehicle.
-
Pharmacodynamic (PD) Validation
Verify target engagement by analyzing pSTAT5 levels in spleen or bone marrow lysates via Western Blot or Flow Cytometry.
| Marker | Vehicle Group | NS-018 Group (50 mg/kg) | Interpretation |
| pSTAT5 | High (Constitutive) | Suppressed | Direct inhibition of JAK2 signaling. |
| WBC Count | Severe Leukocytosis | Normalized | Reduction of myeloid proliferation. |
| Hemoglobin | Anemic (<10 g/dL) | Stable/Improved | Sparing of erythropoiesis (unlike Ruxolitinib). |
| Body Weight | Cachexia (Loss) | Gain/Stable | Reversal of constitutional symptoms. |
Troubleshooting Common Issues
-
Issue: Mice lose weight rapidly during dosing.
-
Cause: Esophageal trauma from gavage or drug toxicity.
-
Solution: Switch to a flexible gavage needle. Ensure dose does not exceed 100 mg/kg/day.
-
-
Issue: No fibrosis observed in Vehicle group.
-
Cause: BMT viral transduction efficiency was too low.
-
Solution: Verify GFP+ percentage in donor marrow pre-transplant (>40% recommended).
-
References
-
Nakaya, Y., et al. (2011). Efficacy of NS-018, a potent and selective JAK2 inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer Journal.
-
Nakaya, Y., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis.[3][4] Blood Cancer Journal.
-
Shide, K., et al. (2008). Development of Sezary syndrome-like T-cell lymphoma in mice transgenic for the JAK2 V617F mutant. Leukemia.
-
ClinicalTrials.gov. Study of NS-018 in Patients With Myelofibrosis. Identifier: NCT01423851.[2][6]
Sources
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays for NS-018 maleate efficacy
A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of NS-018 Maleate in Myeloproliferative Neoplasms
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the efficacy of NS-018 maleate (ilginatinib). NS-018 is a potent, selective, small-molecule inhibitor of Janus kinase 2 (JAK2) and Src-family kinases, targeting the dysregulated signaling pathways central to myeloproliferative neoplasms (MPNs).[1][2] We present a multi-faceted approach, beginning with assays to confirm target engagement within the cell, followed by a suite of phenotypic assays to measure the downstream functional consequences of JAK2 inhibition, including effects on cell proliferation, apoptosis, and clonogenic potential. The protocols herein are designed to be self-validating, providing a robust framework for the preclinical assessment of NS-018 and other JAK2 inhibitors.
Introduction: Targeting the Dysregulated JAK-STAT Pathway in MPNs
Myeloproliferative neoplasms (MPNs), including primary myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET), are a group of hematological malignancies characterized by the overproduction of mature blood cells.[3] A key driver of these disorders is the hyperactivation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4][5] The discovery of a specific, acquired point mutation in the JAK2 gene, V617F, present in the majority of patients, was a landmark finding that solidified JAK2 as a critical therapeutic target.[6][7]
The JAK2V617F mutation leads to constitutive, cytokine-independent activation of the kinase, driving uncontrolled cell growth and survival.[6] NS-018 maleate is an orally bioavailable, ATP-competitive inhibitor designed to selectively target JAK2.[2] It demonstrates high selectivity for JAK2 over other JAK family members (JAK1, JAK3, Tyk2) and also inhibits Src-family kinases.[2][8] Preclinical and clinical studies have shown that NS-018 effectively inhibits cells harboring constitutively active JAK2, such as those with the JAK2V617F or MPLW515L mutations.[2]
This guide outlines a logical workflow of cell-based assays to rigorously evaluate the biological activity of NS-018, providing the foundational data necessary for its continued development.
The JAK-STAT Signaling Pathway and NS-018's Mechanism of Action
Cytokines and growth factors bind to their specific receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In MPNs, mutations like JAK2V617F bypass the need for cytokine binding, leading to constant pathway activation. NS-018 acts by blocking the ATP-binding site of JAK2, thereby preventing the phosphorylation cascade.[2][9]
Caption: Figure 2: Experimental Workflow for NS-018 Evaluation.
Recommended Cell Models and Reagents
The choice of cell model is critical for obtaining clinically relevant data. We recommend a panel of cell lines to capture different genetic backgrounds of MPNs.
| Cell Line | Key Characteristics | Rationale for Use |
| HEL | Human Erythroleukemia | Endogenously expresses homozygous JAK2V617F mutation. [10][11][12]Represents a robust model for JAK2-driven proliferation. |
| UKE-1 | Human Megakaryoblastic Leukemia | Endogenously expresses homozygous JAK2V617F and is also a model for MPL mutations. [13][14]Broadens the applicability of the findings. |
| Ba/F3-JAK2V617F | Murine Pro-B Cell Line (Engineered) | IL-3 dependent for survival, but expression of JAK2V617F confers cytokine independence. [15]Provides a clean system to study inhibitor effects on the specific mutation. |
| Parental Ba/F3 | Murine Pro-B Cell Line | Requires IL-3 for survival. Serves as an essential negative control to assess the selectivity of NS-018 for mutated JAK2. |
NS-018 Maleate Preparation: Prepare a 10 mM stock solution of NS-018 maleate in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Protocols: From Target Engagement to Phenotypic Outcomes
Target Engagement: Western Blot for Phospho-STAT Inhibition
Causality: This assay directly confirms that NS-018 is engaging its target, JAK2, within the cell by measuring the phosphorylation status of its immediate downstream substrate, STAT3/5. A reduction in phosphorylated STAT (p-STAT) is a direct biomarker of JAK2 inhibition. [16] Protocol:
-
Cell Seeding: Seed HEL or UKE-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to grow overnight.
-
Treatment: Treat cells with a dose-response of NS-018 (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. A short incubation is sufficient to observe changes in signaling.
-
Cell Lysis:
-
Harvest cells by centrifugation (300 x g, 5 minutes).
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-STAT3, rabbit anti-total STAT3, mouse anti-β-actin) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Self-Validation: The inclusion of total STAT3 and a loading control (β-actin) is crucial. A decrease in p-STAT3 with no change in total STAT3 or β-actin confirms that the effect is due to inhibition of phosphorylation, not protein degradation or unequal loading.
Cell Viability and Proliferation Assays
Causality: Since MPN cells with activating JAK2 mutations are dependent on this pathway for proliferation and survival, inhibiting JAK2 with NS-018 is expected to reduce cell viability and growth. [12] Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HEL, UKE-1, Ba/F3-JAK2V617F) in a white, clear-bottom 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: Immediately add 100 µL of medium containing 2x the final concentration of NS-018 in a serial dilution. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
Data Presentation: Example IC50 Values for NS-018
| Cell Line | Genotype | NS-018 IC50 (nM) |
| HEL | JAK2V617F Homozygous | 15 - 30 |
| UKE-1 | JAK2V617F Homozygous | 20 - 40 |
| Ba/F3-JAK2V617F | JAK2V617F (Ectopic) | 10 - 25 |
| Ba/F3 (Parental + IL-3) | JAK2 Wild-Type | > 1000 |
Note: These are representative values. Actual IC50s may vary based on experimental conditions.
Apoptosis Induction Assays
Causality: By inhibiting the pro-survival signals downstream of JAK2, NS-018 should trigger programmed cell death, or apoptosis. This can be measured by detecting the activation of key executioner enzymes (caspases 3 and 7) or by observing changes in the cell membrane.
Protocol: Caspase-Glo® 3/7 Assay
-
Seeding and Treatment: Follow steps 1-2 of the CellTiter-Glo® protocol. A shorter incubation period (e.g., 24 or 48 hours) is often optimal for detecting apoptosis.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. [17][18] * Add 100 µL of reagent to each well.
-
Mix gently on a plate shaker (300-500 rpm) for 30 seconds. [18][19] * Incubate at room temperature for 1-3 hours. [18][19]3. Measurement: Read luminescence on a plate reader. The signal is directly proportional to the amount of caspase 3/7 activity. [20] Protocol: Annexin V / PI Staining by Flow Cytometry
-
-
Seeding and Treatment: Seed 0.5 x 10^6 cells/mL in a 12-well plate and treat with NS-018 (e.g., at 1x, 5x, and 10x the IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining:
-
Resuspend cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark. [21]5. Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer. [22] * Interpretation:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
-
Colony Formation Assay
Causality: This assay measures the ability of a single cell to proliferate into a colony, a key characteristic of cancer stem/progenitor cells. It is a highly translational assay, especially when using primary patient cells, to assess an inhibitor's potential to eradicate the disease-propagating population. NS-018 has been shown to suppress colony formation from bone marrow cells of MDS patients. [8] Protocol (using primary patient BMMNCs):
-
Cell Isolation: Isolate bone marrow mononuclear cells (BMMNCs) from patient samples using Ficoll-Paque density gradient centrifugation.
-
Plating: Add 1 x 10^5 BMMNCs to 1 mL of methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., EPO, SCF, IL-3, GM-CSF).
-
Treatment: Add NS-018 at various concentrations directly into the methylcellulose mixture before plating.
-
Incubation: Plate 1.1 mL of the mixture into 35 mm culture dishes. Incubate for 14 days at 37°C, 5% CO2 in a humidified incubator.
-
Quantification: Score colonies (e.g., CFU-GM, BFU-E) based on morphology under an inverted microscope. A colony is typically defined as a cluster of >40 cells.
Data Interpretation and Logical Framework
The power of this multi-assay approach lies in the convergence of evidence. A successful compound like NS-018 should demonstrate a clear, logical progression of effects.
Caption: Figure 3: Logic Framework for Data Interpretation.
Conclusion
The suite of cell-based assays described in this application note provides a comprehensive and robust framework for evaluating the preclinical efficacy of NS-018 maleate. By systematically assessing target engagement, impact on cell proliferation and survival, and clonogenic potential, researchers can build a compelling data package that elucidates the compound's mechanism of action and therapeutic potential. This self-validating workflow ensures that observed phenotypic effects are mechanistically linked to the inhibition of the JAK2 signaling pathway, providing high-confidence data to guide further drug development efforts.
References
-
Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia. [Link]
-
Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed Central. [Link]
-
Yacoub, A., et al. (2022). PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. PubMed Central. [Link]
-
Nakao, K., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Leukemia & Lymphoma. [Link]
-
BioSpace. (2023). NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission. BioSpace. [Link]
-
Ahmad, I., et al. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. AACR Journals. [Link]
-
Nakahara, H., et al. (2011). Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer Journal. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Quentmeier, H., et al. (2012). Clonal evolution in UKE-1 cell line leading to an increase in JAK2 copy number. Leukemia Research. [Link]
-
Plo, I., et al. (2014). JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines. PubMed Central. [Link]
-
Zhao, W., et al. (2014). Generation and Characterization of a JAK2V617F-Containing Erythroleukemia Cell Line. PLOS ONE. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCBI. [Link]
-
Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. East Carolina University. [Link]
-
Labcorp. (2021). In vitro cytokine release assays: is there calm after the storm? | CRA Post I. Labcorp Drug Development. [Link]
-
Testing.com. (2019). JAK2 Mutation Test. Testing.com. [Link]
-
Ulasli, M., et al. (2013). MPL W515L/K Mutations in Chronic Myeloproliferative Neoplasms. PubMed Central. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Chen, C-Y., et al. (2021). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. [Link]
-
Chen, C-Y., et al. (2010). JAK2V617F and p53 mutations coexist in erythroleukemia and megakaryoblastic leukemic cell lines. Blood Cancer Journal. [Link]
-
Drexler, H.G., et al. (2006). JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders. Leukemia. [Link]
Sources
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Characterization of a JAK2V617F-Containing Erythroleukemia Cell Line | PLOS One [journals.plos.org]
- 7. testing.com [testing.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2V617F and p53 mutations coexist in erythroleukemia and megakaryoblastic leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonal evolution in UKE-1 cell line leading to an increase in JAK2 copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. protocols.io [protocols.io]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Validating NS-018 Efficacy by Western Blot Analysis of STAT5 Phosphorylation
Introduction: The Rationale for Monitoring p-STAT5
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of cellular communication, regulating fundamental processes like proliferation, differentiation, and apoptosis. In many myeloproliferative neoplasms (MPNs), this pathway is constitutively activated, frequently due to a specific mutation (V617F) in JAK2.[1][2] This aberrant signaling leads to the downstream phosphorylation and activation of STAT5, a key transcription factor that drives the uncontrolled cell growth characteristic of these diseases.[2][3]
NS-018 (ilginatinib) is a potent and highly selective small molecule inhibitor of JAK2.[4][5][6][7] Its therapeutic mechanism is rooted in its ability to block the kinase activity of JAK2, thereby preventing the phosphorylation of its downstream targets, including STAT5.[5][8] Consequently, measuring the levels of phosphorylated STAT5 at tyrosine 694 (p-STAT5 Tyr694) serves as a direct and reliable biomarker for assessing the target engagement and cellular efficacy of NS-018.[5][8] This application note provides a detailed, field-proven protocol for performing a quantitative Western blot to measure the dose-dependent inhibition of STAT5 phosphorylation by NS-018 in a relevant cellular model.
Signaling Pathway and Point of Inhibition
To understand the experimental basis, it is crucial to visualize the signaling cascade. The diagram below illustrates the canonical JAK2/STAT5 pathway and highlights the specific point of intervention by NS-018.
Caption: The JAK2/STAT5 signaling cascade and inhibition by NS-018.
Experimental Principle: A Self-Validating System
This protocol is designed to be a self-validating system. We will not only measure the decrease in p-STAT5 but also re-probe the same membrane for total STAT5 and a loading control (e.g., GAPDH or β-actin). This three-tiered approach is critical for trustworthiness:
-
p-STAT5: The primary readout for NS-018 efficacy.
-
Total STAT5: Ensures that the observed decrease in p-STAT5 is due to phosphorylation inhibition, not a reduction in the total amount of STAT5 protein.
-
Loading Control: Confirms that an equal amount of protein was loaded in each lane, validating any observed differences between samples.
Materials and Reagents
| Category | Item | Example Supplier / Cat. No. | Key Considerations |
| Cell Lines | JAK2 V617F-positive cell line | HEL (ATCC® TIB-180™), UKE-1 | Choose a cell line with constitutive JAK2/STAT5 activation.[1][9] |
| Inhibitor | NS-018 (Ilginatinib) | MedChemExpress (HY-13271) | Prepare a concentrated stock (e.g., 10 mM) in DMSO. |
| Antibodies | Rabbit anti-p-STAT5 (Tyr694) | Cell Signaling Technology (#9351) | Highly specific for the phosphorylated form.[10] |
| Rabbit anti-STAT5 | Cell Signaling Technology (#9363) | Recognizes total STAT5 regardless of phosphorylation state. | |
| Mouse anti-GAPDH or β-actin | Proteintech (HRP-66240) | Loading control; choose a protein with stable expression. | |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) | Secondary antibody for detecting rabbit primary antibodies. | |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology (#7076) | Secondary antibody for detecting mouse primary antibodies. | |
| Lysis & Buffers | RIPA Lysis Buffer | Thermo Fisher Scientific (#89900) | Effective for extracting cytoplasmic and nuclear proteins.[11] |
| Protease Inhibitor Cocktail | Roche (cOmplete™, #11697498001) | Prevents protein degradation. Must be added fresh. | |
| Phosphatase Inhibitor Cocktail | Roche (PhosSTOP™, #04906837001) | CRITICAL: Prevents dephosphorylation of p-STAT5.[12][13][14] | |
| Laemmli Sample Buffer (2X) | Bio-Rad (#1610737) | For sample denaturation before electrophoresis. | |
| Tris-Buffered Saline (TBS) | - | Base for wash and blocking buffers. | |
| Tween-20 | Sigma-Aldrich (P9416) | Detergent for wash buffer (TBST). | |
| Reagents | Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) | Recommended blocker for phospho-antibodies to reduce background. [14][15][16] |
| PVDF Membrane | Millipore (Immobilon-P) | High protein binding capacity, ideal for low-abundance targets.[17] | |
| ECL Substrate | Thermo Fisher Scientific (SuperSignal™) | For chemiluminescent detection. | |
| Stripping Buffer | Thermo Fisher Scientific (Restore™) | For removing antibodies before re-probing.[17][18][19][20][21] |
Detailed Experimental Protocol
Step 1: Cell Culture and NS-018 Treatment
-
Culture Cells: Culture HEL cells or another appropriate JAK2 V617F-positive cell line according to standard protocols.
-
Seed Cells: Seed cells in 6-well plates at a density that will allow them to reach ~80% confluency at the time of harvest.
-
Prepare NS-018 Dilutions: Prepare serial dilutions of NS-018 in culture medium from your DMSO stock. A typical dose-response range could be 0, 10, 30, 100, 300, and 1000 nM. The "0 nM" well is the vehicle control and should contain the same final concentration of DMSO as the highest NS-018 dose.
-
Treat Cells: Replace the existing medium with the NS-018-containing medium. Incubate for a predetermined time (e.g., 2-4 hours). This duration is typically sufficient to observe changes in phosphorylation signaling.
Step 2: Cell Lysis and Protein Extraction (The Critical Step)
Causality: The goal here is to instantly halt all enzymatic activity to preserve the protein phosphorylation state exactly as it was inside the cell. Phosphatases are highly active and will rapidly remove phosphate groups if not inhibited.[13][14]
-
Prepare Lysis Buffer: Immediately before use, supplement cold RIPA buffer with protease and phosphatase inhibitor cocktails according to the manufacturer's instructions. Keep on ice at all times.[16][22]
-
Harvest Cells: Place the 6-well plate on ice. Aspirate the medium. Wash the cells once with ice-cold PBS.
-
Lyse Cells: Add 100-150 µL of the supplemented ice-cold RIPA buffer to each well. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate & Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. This is your protein lysate.
Step 3: Protein Quantification and Sample Preparation
-
Quantify: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize Samples: Calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (e.g., 20-30 µg per lane).
-
Prepare for Loading: In a new tube, mix the normalized volume of lysate with an equal volume of 2X Laemmli sample buffer.
-
Denature: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Step 4: SDS-PAGE and Membrane Transfer
-
Gel Electrophoresis: Load the denatured samples onto an 8% or 10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom. STAT5 has a molecular weight of ~90 kDa.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is often preferred for quantitative accuracy. Expert Tip: Pre-wet the PVDF membrane in methanol for ~30 seconds before equilibrating in transfer buffer.[16]
Step 5: Immunoblotting for p-STAT5
Caption: A complete Western blot workflow for p-STAT5 detection and validation.
-
Blocking: Incubate the membrane in a blocking buffer of 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Causality: BSA is preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can cause high background.[13][14][16]
-
Primary Antibody: Dilute the anti-p-STAT5 (Tyr694) antibody in 5% BSA/TBST (typically 1:1000 dilution). Incubate the membrane overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (typically 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again, three times for 5 minutes each with TBST.
-
Detection: Apply an ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imager. Adjust exposure time to avoid signal saturation.
Step 6: Stripping and Re-probing for Validation
-
Strip: Wash the membrane briefly in TBST, then apply a commercial stripping buffer or a lab-prepared buffer (e.g., containing SDS and β-mercaptoethanol) for 15-30 minutes at room temperature.[18][19][20]
-
Wash Thoroughly: Wash the membrane extensively (e.g., 5-6 times for 5 minutes each) in TBST to remove all traces of the stripping buffer and antibodies.[19]
-
Verify Stripping: Optionally, apply ECL substrate again to ensure no signal remains, confirming complete antibody removal.
-
Re-probe: Repeat the immunoblotting process starting from the blocking step (Step 5.1). First, probe with the anti-total STAT5 antibody. After imaging, strip again and re-probe with the anti-GAPDH loading control antibody.
Data Analysis and Expected Results
The primary outcome will be a visible, dose-dependent decrease in the band intensity for p-STAT5 in the lanes corresponding to increasing concentrations of NS-018. The bands for total STAT5 and the loading control should remain consistent across all lanes.
Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each lane (p-STAT5 / total STAT5).
-
Further normalize this ratio to the loading control signal to correct for any minor loading variations.
-
Finally, express the results relative to the vehicle control (0 nM NS-018), which is set to 1.0 or 100%.
Representative Data Summary:
| NS-018 Conc. (nM) | p-STAT5 Intensity | Total STAT5 Intensity | GAPDH Intensity | Relative p-STAT5 Level (Normalized) |
| 0 (Vehicle) | 15,200 | 14,800 | 25,100 | 1.00 |
| 10 | 11,500 | 15,100 | 24,900 | 0.74 |
| 30 | 7,100 | 14,950 | 25,300 | 0.46 |
| 100 | 2,400 | 15,050 | 25,000 | 0.16 |
| 300 | 550 | 14,850 | 24,800 | 0.04 |
| 1000 | <100 | 15,150 | 25,200 | <0.01 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No/Weak p-STAT5 Signal | Inefficient lysis; Phosphatase activity not inhibited; Insufficient protein load. | Use fresh, ice-cold lysis buffer with freshly added phosphatase inhibitors.[13][14] Increase protein load to 30-50 µg. |
| High Background | Insufficient blocking; Blocking with milk. | Increase blocking time to 1.5 hours. Switch to 5% BSA in TBST as the blocking agent. [14][16] Increase number and duration of wash steps. |
| p-STAT5 signal decreases, but so does Total STAT5 | The compound may be inducing protein degradation or affecting transcription at high doses/long incubation. | Reduce incubation time. Verify with a time-course experiment. |
| Uneven Loading Control Bands | Pipetting errors during quantification or loading. | Be meticulous during protein quantification and sample loading. Always run a loading control. |
References
-
A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB. PubMed, National Center for Biotechnology Information.[Link]
-
A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed, National Center for Biotechnology Information.[Link]
-
Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog.[Link]
-
Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Cytiva.[Link]
-
Phosphatase Inhibitor. Biocompare.[Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]
-
JAK2-V617F-mediated signalling is dependent on lipid rafts and statins inhibit JAK2-V617F-dependent cell growth. National Institutes of Health.[Link]
-
NS-018 versus Best Available Therapy in Subjects with Primary Myelofibrosis. Health Research Authority.[Link]
-
A Phase 1/2 Study of NS-018, an Oral JAK2 Inhibitor, in Patients with Primary Myelofibrosis (PMF), Post-Polycythemia Vera Myelofibrosis (pPV MF), or Post-Essential Thrombocythemia Myelofibrosis (pET MF). Blood (ASH Publications).[Link]
-
PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. PubMed, National Center for Biotechnology Information.[Link]
-
NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model. Cureus.[Link]
-
NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis. PR Newswire.[Link]
-
Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate.[Link]
-
Effects of a Novel, Selective Jak2 Inhibitor, AZ60, on STAT5 Signaling and Cellular Growth in Jak2 V617F Cell Lines. Blood (ASH Publications).[Link]
-
What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate.[Link]
-
IRS2 silencing decreases STAT5 phosphorylation in HEL (JAK2 V617F )... ResearchGate.[Link]
-
STAT5 activation is critical for the transformation mediated by myeloproliferative disorder-associated JAK2 V617F mutant. PubMed, National Center for Biotechnology Information.[Link]
-
STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant. PubMed, National Center for Biotechnology Information.[Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.[Link]
-
A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed, National Center for Biotechnology Information.[Link]
-
Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. PubMed, National Center for Biotechnology Information.[Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]
Sources
- 1. JAK2-V617F-mediated signalling is dependent on lipid rafts and statins inhibit JAK2-V617F-dependent cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT5 activation is critical for the transformation mediated by myeloproliferative disorder-associated JAK2 V617F mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. inventbiotech.com [inventbiotech.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
- 18. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 21. Stripping and Reprobing Western Blot Membrane: Problems and Solutions | Cytiva [cytivalifesciences.com.cn]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Long-Term Storage of NS-018 Maleate Powder
Document ID: AN-NS018-STAB-001
Abstract
This document provides a comprehensive guide to the optimal long-term storage conditions for NS-018 maleate (also known as Fedratinib or Ilginatinib maleate) powder, a potent and selective Janus kinase 2 (JAK2) inhibitor.[1][2] Ensuring the chemical integrity and physical stability of this active pharmaceutical ingredient (API) is paramount for the validity and reproducibility of preclinical and clinical research. This guide synthesizes data from supplier specifications, regulatory guidelines, and the primary scientific literature to establish protocols for storage, handling, and stability verification. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain compound integrity over extended periods.
Introduction: The Criticality of Stability
NS-018 maleate is a small molecule inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[3] As with any precision research compound, its efficacy and safety are directly linked to its purity and structural integrity. Degradation of the powder can lead to a loss of potency, the formation of potentially confounding impurities, and altered physical properties, all of which can compromise experimental outcomes.
The maleate salt form, while often used to improve solubility and bioavailability, can introduce specific stability challenges, such as a heightened sensitivity to moisture. Therefore, a robust storage strategy is not merely a recommendation but a foundational component of good laboratory practice, ensuring that the material used at the end of a multi-year study is functionally identical to the material used at the beginning.
Physicochemical Properties & Stability Profile
Understanding the inherent properties of NS-018 maleate is essential for designing an effective storage protocol.
| Property | Value / Observation | Implication for Storage |
| Chemical Name | (Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | Complex structure with multiple functional groups susceptible to degradation. |
| Molecular Formula | C₂₅H₂₄FN₇O₄ | High nitrogen content suggests potential sites for oxidation. |
| Hygroscopicity | NS-018 maleate is noted to be hygroscopic.[4] | Critical. Absorption of water can lead to physical clumping and initiate hydrolytic degradation pathways. Strict desiccation is required. |
| Thermal Stability | Subject to degradation under thermal stress. | Low-temperature storage is necessary to minimize the rate of chemical degradation. |
| Photostability | Forced degradation studies show susceptibility to photolytic degradation. | Material must be protected from light at all times. |
| Oxidative Stability | Subject to degradation under oxidative stress. | Storage under an inert atmosphere is highly recommended to prevent oxidative degradation. |
| Metabolism | Primarily metabolized by CYP3A4 in vivo.[5] | While not a direct storage concern, this highlights the molecule's susceptibility to oxidative chemical transformation. |
Core Long-Term Storage Protocol
Based on the physicochemical profile, the following conditions are mandated for the long-term storage of NS-018 maleate powder to ensure stability for periods exceeding two years.
-
Temperature: -20°C is the standard recommended temperature. For indefinite storage, -80°C provides a superior safeguard by further reducing the kinetics of all potential degradation reactions. Short-term deviations, such as during shipping, should not significantly impact product life, but prolonged exposure to room temperature must be avoided.[6]
-
Humidity: Store under desiccated conditions. The container must be tightly sealed and stored in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves). The hygroscopic nature of the powder makes this the most critical parameter to control.[4] Clumping of the powder is a primary indicator of moisture absorption.[7]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After dispensing from the primary container, the headspace should be backfilled with a dry, inert gas before resealing. This minimizes the risk of oxidation.
-
Light: Protect from all light sources. The primary container should be opaque. If a clear container is used (e.g., a glass vial), it must be wrapped in aluminum foil or stored inside a light-blocking secondary container.
-
Container: Use chemically inert, airtight containers. Borosilicate glass vials with PTFE-lined screw caps are ideal. Ensure the container is appropriately sized to minimize headspace volume.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Standard) or -80°C (Optimal) | Reduces the rate of all chemical degradation reactions. |
| Humidity | Dessicated (e.g., in a desiccator) | Prevents moisture absorption by the hygroscopic powder, mitigating hydrolysis and physical changes.[4][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidative degradation of the molecule over time. |
| Light | In the Dark (Opaque container or foil wrap) | Prevents photolytic degradation. |
Handling Protocol for Hygroscopic Powder
Due to its hygroscopic nature, proper handling of NS-018 maleate powder is as crucial as its storage.
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator (minimum 60 minutes). This prevents atmospheric moisture from condensing on the cold powder.
-
Environment: Whenever possible, handle the powder in a controlled, low-humidity environment, such as a glove box purged with nitrogen or argon.[9]
-
Dispensing: Use clean, dry spatulas. Work quickly and efficiently to minimize the powder's exposure to the atmosphere.
-
Resealing: Immediately after dispensing, securely reseal the container. If significant headspace has been created, backfill with an inert gas.
-
Return to Storage: Promptly return the container to the recommended -20°C or -80°C storage condition.
Protocol for Stability Re-evaluation
To ensure the integrity of the compound over multi-year storage, a periodic re-evaluation is a self-validating requirement. This protocol is based on established stability-indicating methods and ICH guidelines.[10][11]
Frequency
For a proposed re-test period of at least 12 months, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
Analytical Method: Stability-Indicating RP-HPLC
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients. A recently published method provides an excellent starting point.[12][13]
Objective: To quantify the purity of NS-018 maleate and detect any degradation products.
Instrumentation:
-
HPLC system with UV detector
-
Column: C18, 250mm x 4.6mm, 5µm particle size (or equivalent)[14]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphate Buffer (pH 5.0, HPLC Grade)
-
NS-018 Maleate Reference Standard
-
NS-018 Maleate test sample (from long-term storage)
Chromatographic Conditions:
-
Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (20:80 v/v)[14]
-
Flow Rate: 1.0 mL/min[14]
-
Detection Wavelength: 290 nm[14]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the NS-018 Maleate Reference Standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the NS-018 Maleate test sample from storage in the same manner and at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. The tailing factor for the NS-018 peak should be ≤ 2.0.
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the purity of the test sample by comparing its peak area to that of the reference standard. Assess the chromatogram for any new peaks, which would indicate the presence of degradation products. The total area of all impurity peaks should not exceed a pre-defined limit (e.g., 1.0%).
Troubleshooting Common Storage Issues
| Observed Issue | Probable Cause | Corrective and Preventive Action |
| Powder is clumpy or sticky | Moisture absorption due to improper handling or failed container seal. | Verify handling protocol (equilibration step). Inspect container seal. Test powder for water content (Karl Fischer) and purity (HPLC). Discard if degraded. Use fresh desiccant. |
| Discoloration (e.g., yellowing) | Chemical degradation (e.g., oxidation or photolysis). | Verify storage in the dark and under inert gas. Perform HPLC analysis to identify and quantify impurities. If purity is compromised, discard the material. |
| Inconsistent analytical results | Non-homogenous degradation or contamination. | Ensure proper mixing of the lot before sampling. Re-qualify the material against a fresh reference standard. Review all handling procedures. |
References
- Benchchem. (n.d.). Best practices for long-term storage of Cinepazide Maleate powder.
- Harrison, C., et al. (2017). Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study.
- MedchemExpress.com. (n.d.). Stability and Storage.
- MedKoo Biosciences. (n.d.). Ilginatinib maleate | CAS#1354799-87-3.
- Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 30(6), 1338-1344.
- MedchemExpress.com. (n.d.). Ilginatinib maleate (NS-018 maleate).
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Wikipedia. (n.d.). Fedratinib. Retrieved from [Link]
- Zhang, J., et al. (2021). In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method. Frontiers in Pharmacology, 12, 633519.
- Panchadi, G., et al. (2024). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. Organic Chemistry: An Indian Journal.
- Pardanani, A. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. Expert Opinion on Pharmacotherapy, 23(10), 1133-1141.
- Lee, P. S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1346.
- Patel, D., Purohit, P., & Doshi, S. (2023). Analytical method development and validation for estimation of fedratinib in pharmaceutical dosage form by HPLC. KSV Journal of Pharmacy and Health Sciences.
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed metabolic pathway of fedratinib in humans. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fedratinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Bristol-Myers Squibb Canada. (2025). INREBIC (fedratinib) capsules - Product Monograph. Retrieved from [Link]
-
Dr. Urite. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fedratinib Hydrochloride? Retrieved from [Link]
-
KSV Journal of Pharmacy and Health Sciences. (2023). Analytical method development and validation for estimation of fedratinib in pharmaceutical dosage form by HPLC. Retrieved from [Link]
Sources
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fedratinib Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway [mdpi.com]
- 7. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 10. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated green ultra-fast UPLC-MS/MS method for the quantification of fedratinib in an HLM matrix: application to in vitro and in silico metabolic stability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its For… [ouci.dntb.gov.ua]
- 14. ksvjphs.com [ksvjphs.com]
Troubleshooting & Optimization
Technical Support Center: NS-018 Maleate (Ilginatinib) In Vitro Optimization & Troubleshooting
Product: NS-018 (Ilginatinib) Maleate Primary Target: JAK2 (V617F, Wild Type) Primary Off-Targets: Src-family kinases (SRC, FYN), FLT3 (weak), ABL (weak) Audience: Senior Researchers, Assay Development Scientists
Technical Snapshot & Selectivity Profile
NS-018 maleate is a highly potent, ATP-competitive inhibitor of JAK2. While it demonstrates significant selectivity over other JAK family members (JAK1, JAK3, TYK2), its structural pharmacophore possesses a dual-inhibitory capability against Src-family kinases (SFKs).[1] Understanding this off-target profile is critical for interpreting phenotypic data, particularly in complex cellular models where SRC signaling may drive proliferation independent of JAK2.
Kinase Selectivity Data
Data represents enzymatic IC50 values unless otherwise noted.
| Target Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) | Clinical/Experimental Relevance |
| JAK2 | 0.72 | 1x | Primary target. High potency against V617F mutant.[1][2] |
| JAK1 | 33 | ~46x | Reduced risk of immunosuppression compared to pan-JAK inhibitors. |
| JAK3 | 39 | ~54x | Minimal impact on lymphoid cell development. |
| TYK2 | 22 | ~31x | Sparing of IL-12/IL-23 signaling. |
| SRC | ~0.8 - 1.0 | ~1x | CRITICAL OFF-TARGET. Co-inhibition can confound proliferation assays. |
| FYN | ~3.0 | ~4x | Src-family kinase; relevant in T-cell signaling. |
| FLT3 | ~65 | ~90x | Weak inhibition; relevant only at high micromolar concentrations.[1] |
| ABL | ~32 | ~45x | Weak inhibition; minimal effect on BCR-ABL+ lines (e.g., K562). |
Signaling Pathway & Off-Target Interference
The following diagram illustrates the mechanistic overlap between the primary JAK2-STAT pathway and the off-target SRC signaling nodes. Use this to diagnose whether your observed phenotype is on-target or off-target.
Figure 1: Dual inhibition mechanism. NS-018 inhibits JAK2 (primary) and SRC (off-target), potentially blocking parallel survival pathways (MAPK/PI3K) driven by integrins or RTKs.
Troubleshooting Guide: FAQs & Solutions
Category A: Experimental Artifacts & Solubility
Q1: My IC50 values are shifting significantly between replicates. Is the compound unstable?
-
Root Cause: NS-018 maleate is sensitive to moisture. The maleate salt form can be hygroscopic, and water accumulation in DMSO stocks degrades the compound's potency over time or causes precipitation upon dilution into aqueous media.
-
Solution:
-
DMSO Quality: Use anhydrous, newly opened DMSO for stock preparation.
-
Storage: Store aliquots at -80°C. Do not freeze/thaw more than 3 times.
-
Visual Check: Inspect the 1000x stock for micro-precipitates before adding to the media.
-
Q2: I observe higher toxicity in my "negative control" cell lines (JAK2-wt/negative) than expected. Why?
-
Root Cause: This is likely SRC-driven toxicity . While NS-018 is selective for JAK2 over JAK1/3, its equipotent inhibition of SRC (IC50 ~1 nM) means that cell lines dependent on Src-family kinases for adhesion or proliferation will be sensitive, regardless of their JAK2 status.
-
Validation Protocol:
-
Run a Western Blot for p-SRC (Tyr416) . If NS-018 ablates p-SRC at the same concentration as p-STAT5, the toxicity is likely off-target.
-
Use a specific JAK2 inhibitor (e.g., Fedratinib) alongside NS-018 to differentiate phenotypes.
-
Category B: Assay Interference
Q3: Why is the cellular IC50 (60-120 nM) so much higher than the enzymatic IC50 (0.72 nM)?
-
Root Cause: ATP Competition.[3]
-
Enzymatic assays are often run at
for ATP (low micromolar). -
Cellular assays contain millimolar intracellular ATP, which competes with NS-018 for the binding pocket.
-
-
Adjustment: This shift is normal (approx. 100-fold shift). If your cellular IC50 exceeds 500 nM in a JAK2-dependent line (e.g., SET-2 or Ba/F3-V617F), check cell permeability or compound degradation.
Q4: Can I use NS-018 to study FLT3-ITD AML models?
-
Analysis: Caution is advised. While NS-018 inhibits FLT3 (IC50 ~65 nM), it is ~90-fold less potent against FLT3 than JAK2.
-
Risk: To inhibit FLT3 completely, you may need concentrations (0.5 - 1.0 µM) that fully inhibit JAK2, JAK1, and SRC. This "poly-pharmacology" makes it impossible to attribute the phenotype solely to FLT3 inhibition. Use a specific FLT3 inhibitor (e.g., Gilteritinib) as a control.
Validated Experimental Workflows
Protocol 1: Differentiating JAK2 vs. SRC Inhibition (Western Blot)
Objective: Confirm if the observed effect is due to JAK2 or SRC blockade.
Reagents:
-
NS-018 Maleate (10 mM Stock in DMSO)
-
Positive Control Cell Line: HEL or SET-2 (JAK2 V617F driven)[4]
-
Off-Target Control Line: K562 (BCR-ABL driven, SRC active)
Step-by-Step:
-
Seeding: Plate cells at
cells/mL in 6-well plates. -
Starvation: Serum-starve for 4 hours (optional, enhances signal-to-noise).
-
Treatment: Treat with NS-018 dose titration: 0, 1, 10, 100, 1000 nM for 2 hours .
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4 is critical).
-
Immunoblot Targets:
-
Primary: p-STAT5 (Tyr694) – Marker for JAK2 activity.
-
Off-Target: p-SRC (Tyr416) – Marker for SRC activity.
-
Loading: Total STAT5 / Total SRC / GAPDH.
-
Interpretation:
-
Pure JAK2 Effect: p-STAT5 decreases at 10-50 nM; p-SRC remains stable.
-
Dual Effect (Standard for NS-018): p-STAT5 decreases at 10-50 nM; p-SRC decreases at 10-50 nM.
-
Off-Target Dominance: If p-STAT5 is unchanged but p-SRC drops, the phenotype is SRC-driven.
Protocol 2: Solubility & Stock Preparation
Objective: Prevent precipitation-induced assay variability.
-
Solvent: Use 100% DMSO (Molecular Biology Grade).
-
Concentration: Prepare a master stock at 10 mM .
-
Note: NS-018 maleate is soluble up to 100 mg/mL in DMSO, but 10 mM is safer to prevent crashing out upon freeze-thaw.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Working Solutions:
-
Dilute 10 mM stock 1:1000 into culture media to achieve 10 µM (Final DMSO: 0.1%).
-
Perform serial dilutions in media (not DMSO) immediately before adding to cells to prevent protein precipitation in high-DMSO intermediates.
-
Logic Tree: Investigating Unexpected Toxicity
Use this flow to determine the source of toxicity in your experiments.
Figure 2: Troubleshooting workflow for distinguishing off-target SRC inhibition from general compound toxicity.
References
-
Nakaya, Y., et al. (2011). "NS-018, a Potent and Selective JAK2/Src Inhibitor, Effectively Treats Murine MPN Induced by the Janus Kinase 2 (JAK2) V617F Mutant."[1][4][5] Blood Cancer Journal.
-
Shide, K., et al. (2014). "Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis."[2][4][5][6] Leukemia.[7][8][9][10]
-
MedChemExpress. "Ilginatinib (NS-018) Product Information & Kinase Profile."
-
BenchChem. "The Discovery and Development of NS-018: A Selective JAK2 Inhibitor."
-
Verstovsek, S., et al. (2017). "A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis." Leukemia.[7][8][9][10]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
Technical Support Center: Managing NS-018 Maleate-Induced Thrombocytopenia in Murine Models
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support center for researchers utilizing NS-018 maleate. This guide is designed to provide in-depth, actionable advice for identifying, understanding, and mitigating thrombocytopenia in mouse models. We will delve into the mechanisms behind this on-target effect and provide field-proven troubleshooting strategies and experimental protocols to ensure the integrity and success of your research.
It is important to clarify the identity of the compound at the outset. "NS-018 maleate" is also known as Ilginatinib maleate, a potent and selective inhibitor of Janus kinase 2 (JAK2)[1][2][3]. However, the topic of thrombocytopenia is more extensively studied in the context of another class of kinase inhibitors, namely Spleen Tyrosine Kinase (SYK) inhibitors, where Fostamatinib (also known as R406 in its active form) is a key example[4][5][6]. Fostamatinib is approved for treating chronic immune thrombocytopenia (ITP) by preventing platelet destruction[7][8][9][10]. Given the frequent overlap in kinase inhibitor development and side-effect profiles, this guide will draw upon the well-established mechanisms of SYK inhibitor-related thrombocytopenia as a model to inform strategies for managing similar effects potentially induced by JAK2 inhibitors like NS-018.
Thrombocytopenia is a common drug-related adverse event with JAK inhibitors[1]. This guide will therefore focus on the broader mechanisms and mitigation strategies applicable to kinase inhibitor-induced thrombocytopenia in a research setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering thrombocytopenia during their studies with NS-018 maleate.
Q: What is NS-018 maleate and what is its primary mechanism of action?
A: NS-018 maleate (Ilginatinib) is a selective Janus kinase 2 (JAK2) inhibitor[1][3]. The JAK-STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic cells. NS-018 targets this pathway, which is often dysregulated in myeloproliferative neoplasms, making it a compound of interest for these conditions[1][2].
Q: Why would a JAK2 inhibitor like NS-018 maleate cause thrombocytopenia?
A: Thrombopoietin (TPO) is the primary regulator of platelet production (thrombopoiesis). It signals through its receptor, MPL, which in turn activates JAK2. By inhibiting JAK2, NS-018 can disrupt this essential signaling pathway, leading to decreased megakaryocyte proliferation and maturation, and consequently, reduced platelet production. This is considered an on-target effect of the drug.
Q: How does this differ from thrombocytopenia seen with SYK inhibitors like Fostamatinib?
A: The mechanism is quite different. Fostamatinib, a SYK inhibitor, is actually used to treat a form of thrombocytopenia called ITP[5][7]. In ITP, platelets are coated with autoantibodies and then destroyed by macrophages in the spleen[11][12]. This destruction process is dependent on SYK signaling within the macrophage[13]. Fostamatinib blocks this SYK-dependent phagocytosis, thereby increasing platelet counts[4][13]. Therefore, while both classes of drugs can be associated with thrombocytopenia, the underlying mechanisms are distinct: JAK2 inhibitors can suppress platelet production, while SYK inhibitors can, in other contexts, also affect platelet function or number through different pathways.
Q: Is the thrombocytopenia observed in our mice likely to be reversible?
A: In most cases, drug-induced thrombocytopenia that results from the suppression of platelet production is reversible upon cessation of the compound. Platelet counts should begin to recover as the drug is cleared and the bone marrow resumes normal thrombopoiesis. The recovery time will depend on the half-life of NS-018 maleate and the normal platelet lifecycle in mice.
Part 2: In-Depth Troubleshooting & Mitigation Strategies
This section provides advanced troubleshooting for specific experimental challenges, presented in a question-and-answer format.
Q1: We are observing severe thrombocytopenia (platelet counts <200 x 10³/µL) and associated bleeding in our mouse models, forcing us to terminate studies prematurely. How can we find a therapeutic window?
A: This is a critical challenge in preclinical development. The goal is to separate the desired efficacy from dose-limiting toxicity.
-
Causality Insight: Severe thrombocytopenia indicates that the current dose is above the maximum tolerated dose (MTD) for your specific mouse strain and experimental conditions. The key is to perform a systematic dose-response and tolerability study.
-
Recommended Action Plan:
-
Conduct a Dose-Range Finding Study: Start with a dose well below the one causing severe toxicity and escalate in cohorts of mice. Monitor platelet counts frequently (e.g., baseline, day 3, day 7, day 14). This will help you identify a dose that maintains platelet counts within an acceptable range while still showing the desired biological effect.
-
Consider Alternative Dosing Schedules: Continuous daily dosing may not allow for platelet recovery. Explore intermittent dosing schedules (e.g., 5 days on, 2 days off; or dosing every other day). This can create troughs in drug concentration, allowing the bone marrow to recover and produce new platelets.
-
Supportive Care (with caution): In some paradigms, co-administration of a thrombopoietin receptor agonist (TPO-RA) could be considered to specifically stimulate platelet production[14][15][16]. However, this significantly complicates the interpretation of your results, as TPO-RAs have their own biological effects. This approach should only be used if the primary goal is to manage toxicity to study other endpoints, and its potential impact on the disease model must be carefully considered.
-
Q2: How can we mechanistically confirm that the thrombocytopenia we're seeing is an on-target effect of JAK2 inhibition?
A: Differentiating on-target from off-target toxicity is crucial.
-
Causality Insight: If the thrombocytopenia is due to JAK2 inhibition, you should be able to see a corresponding decrease in downstream signaling markers in relevant tissues.
-
Recommended Action Plan:
-
Pharmacodynamic (PD) Marker Analysis: At the time of platelet nadir, collect bone marrow or spleen samples. Analyze the phosphorylation status of STAT3 or STAT5 (downstream targets of JAK2) via Western Blot, Immunohistochemistry, or Flow Cytometry. A dose-dependent decrease in p-STAT3/5 alongside the drop in platelets would strongly support an on-target effect.
-
Evaluate Megakaryocytes: Perform histological analysis of the bone marrow. A decrease in the number or maturity of megakaryocytes in NS-018-treated mice compared to vehicle controls would provide direct evidence of suppressed thrombopoiesis.
-
Q3: Are certain mouse strains more susceptible to drug-induced thrombocytopenia?
A: Yes, there can be significant strain-dependent differences in drug metabolism and hematopoietic response.
-
Causality Insight: Genetic variations between mouse strains (e.g., C57BL/6 vs. BALB/c) can affect drug-metabolizing enzymes (like cytochrome P450s) and the baseline sensitivity of hematopoietic progenitors.
-
Recommended Action Plan:
-
Review Literature: Check if your specific mouse model or strain has known sensitivities.
-
Pilot Study: If you have the resources, running a small pilot tolerability study in a different, commonly used strain (e.g., if you are using BALB/c, try C57BL/6) can be informative.
-
Standardize Your Model: Once you select a strain, ensure you use it consistently across all experiments to maintain reproducibility.
-
Part 3: Visualizations & Data Presentation
Visual tools to conceptualize the mechanism and experimental design.
Mechanism of Kinase Inhibitor-Induced Thrombocytopenia
Caption: A systematic workflow for establishing a tolerated and effective dose.
Data Presentation: Example Dose-Response Table
| Dose Group (mg/kg, oral, daily) | Mean Platelet Count (Day 7) (x10³/µL ± SEM) | Percent Change from Baseline | Observations |
| Vehicle Control | 950 ± 55 | 0% | No adverse effects |
| NS-018 (10 mg/kg) | 760 ± 62 | -20% | Mild, non-significant decrease |
| NS-018 (30 mg/kg) | 450 ± 48 | -53% | Moderate thrombocytopenia |
| NS-018 (100 mg/kg) | 150 ± 35 | -84% | Severe thrombocytopenia, petechiae noted |
Part 4: Key Experimental Protocols
Protocol 1: Establishing a Dose-Tolerability Profile for NS-018 Maleate
-
Animal Allocation: Use age- and sex-matched mice (e.g., 8-10 week old C57BL/6). Assign at least n=5 mice per group.
-
Group Design: Include a vehicle control group and at least 3-4 dose levels of NS-018 maleate. Doses should be selected based on prior efficacy studies, aiming to bracket the expected therapeutic dose.
-
Baseline Measurement: Prior to the first dose, collect a baseline blood sample from each mouse for a complete blood count (CBC).
-
Dosing: Administer NS-018 maleate or vehicle according to the study plan (e.g., daily oral gavage).
-
Monitoring:
-
Daily: Record body weights and perform clinical observations for signs of bleeding (e.g., petechiae, hematomas) or distress.
-
Interim Blood Collection: Collect blood samples at planned intervals (e.g., Day 3, 7, 14, and 21) for CBC analysis. Use a consistent collection method (e.g., retro-orbital or submandibular) and an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Data Analysis: Plot the mean platelet counts for each group over time. Determine the dose at which a statistically significant and biologically relevant drop in platelets occurs. Define your MTD based on a pre-determined endpoint (e.g., <20% body weight loss and platelet counts remaining above 250 x 10³/µL).
Protocol 2: Blood Sample Collection and Platelet Counting
-
Self-Validation Principle: Inaccurate platelet counts can derail a study. Always ensure your hematology analyzer is calibrated for mouse blood, which has smaller red blood cells and platelets than human blood. If performing manual counts with a hemocytometer, have a second researcher validate a subset of the counts.
-
Sample Collection:
-
Use a consistent, low-stress method for blood collection.
-
Collect approximately 50-100 µL of blood into a micro-collection tube containing K2-EDTA.
-
Immediately after collection, gently invert the tube 8-10 times to prevent clotting.
-
-
Analysis:
-
Analyze the sample on a validated hematology analyzer as soon as possible (ideally within 1 hour) to prevent platelet clumping.
-
Examine a blood smear for all severely thrombocytopenic samples to visually confirm the low platelet count and rule out the presence of extensive clumping, which can lead to falsely low automated counts.
-
References
- Scott, L. J. (2018). Fostamatinib: A Review in Chronic Immune Thrombocytopenia. Drugs, 78(14), 1507–1515.
- Patsnap Synapse. (2024). What is the mechanism of Fostamatinib Disodium?
- Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(2), 493–495.
- Nakahara, T., et al. (2011). Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer Journal, 1(7), e32.
-
Wikipedia. (n.d.). Fostamatinib. Wikipedia. Retrieved from [Link]
- Hayashi, T., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Oncogene, 33(10), 1245–1254.
-
Power. (n.d.). Fostamatinib for Immune Thrombocytopenia (ITP). withpower.com. [Link]
-
Stasi, R., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Taylor & Francis Online. [Link]
- Cantoni, S., et al. (2023). Use and positioning of fostamatinib in the management of primary chronic immune thrombocytopenia: an Italian expert opinion. Journal of Clinical Medicine, 12(13), 4417.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fostamatinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Synapse. (2024). What is Fostamatinib Disodium used for? Synapse. [Link]
- Gerds, A. T., et al. (2022). PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. HemaSphere, 6, 2108-2109.
- Podder, S., et al. (2019). Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood Advances, 3(20), 3144–3150.
- Al-Samkari, H., & Kuter, D. J. (2025). Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence.
- Provan, D., et al. (2024). Addressing thrombosis concerns in immune thrombocytopenia: the role of fostamatinib in immune thrombocytopenia management.
- Bussel, J. B., et al. (2021). Fostamatinib is an effective second-line therapy in patients with immune thrombocytopenia.
- Cooper, N., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Current Medical Research and Opinion, 38(11), 1935–1946.
-
OncLive. (2021). Targeting Syk in Adult Immune Thrombocytopenic Purpura. OncLive. [Link]
- Estevez, B., & Stasi, R. (2023). Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology.
-
YouTube. (2019). Fostamatinib as Second-Line ITP Therapy. YouTube. [Link]
- González-López, T. J., et al. (2024). Fostamatinib effectiveness and safety for immune thrombocytopenia in clinical practice. Blood, 144(6), 646-656.
-
YouTube. (2023). Fostamatinib and efgartigimod: novel agents in the treatment of ITP. YouTube. [Link]
-
González-López, T. J., et al. (2024). Fostamatinib effectiveness and safety for immune thrombocytopenia in clinical practice. Blood, 144(6), 646–656. [Link]
- Bussel, J. B., et al. (2019). Long-term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program.
-
Nieswandt, B., et al. (2016). Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP). Current Protocols in Immunology, 113, 15.28.1-15.28.10. [Link]
- Al-Samkari, H., & Kuter, D. J. (2020). Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists. Pharmacy and Therapeutics, 45(6), 336–341.
- Al-Samkari, H., & Kuter, D. J. (2022). Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently. Frontiers in Immunology, 13, 946755.
-
Chow, L., et al. (2010). A murine model of severe immune thrombocytopenia is induced by antibody- and CD8+ T cell–mediated responses that are differentially sensitive to therapy. Blood, 115(6), 1247–1253. [Link]
-
ResearchGate. (2015). Mouse Models of Autoimmune Diseases: Immune Thrombocytopenia. ResearchGate. [Link]
-
VJHemOnc. (2023). Thrombopoietin receptor agonists in ITP: current status and future outlooks. VJHemOnc. [Link]
- Asvadi, Y., et al. (2019). The Ultimate Murine Model of Immune Thrombocytopaenia.
-
Kuter, D. J. (2012). Thrombopoietin-receptor agonists. Current Opinion in Hematology, 19(5), 373–379. [Link]
- Luff, S. A., & Mckenzie, E. J. (2015). Mouse Models of Autoimmune Diseases: Immune Thrombocytopenia. Current Pharmaceutical Design, 21(18), 2460–2470.
-
YouTube. (2023). Thrombopoietin receptor agonists in ITP: current status and future outlooks. YouTube. [Link]
Sources
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fostamatinib - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. onclive.com [onclive.com]
- 14. Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 16. Thrombopoietin-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-018 Maleate Technical Support Center: A Guide to Understanding and Overcoming Resistance
Welcome to the technical support center for NS-018 maleate, a potent and selective JAK2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on potential resistance mechanisms and to offer practical troubleshooting for your experiments. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and advance your research with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding NS-018 maleate and the potential for drug resistance.
Q1: What is the primary mechanism of action for NS-018 maleate?
NS-018 is a highly selective and potent inhibitor of Janus kinase 2 (JAK2).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain.[2] This inhibition is particularly effective against the constitutively active JAK2 V617F mutant, a common driver mutation in myeloproliferative neoplasms (MPNs).[1][2] By blocking JAK2 activity, NS-018 disrupts downstream signaling through the JAK/STAT pathway, primarily by inhibiting the phosphorylation of STAT3 and STAT5.[2] This leads to reduced proliferation and induction of apoptosis in JAK2-dependent cells.[2]
Q2: How does the selectivity profile of NS-018 compare to other JAK inhibitors?
NS-018 exhibits significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[2] Preclinical studies have shown a 30- to 50-fold greater selectivity for JAK2.[2] This selectivity is noteworthy as it may translate to a different side-effect profile compared to less selective, or pan-JAK inhibitors. While NS-018 is highly selective for JAK2, it also demonstrates inhibitory activity against Src-family kinases.[2][3]
Q3: Is there clinical evidence of resistance to NS-018 maleate?
Phase I clinical trial data for NS-018 in patients with myelofibrosis have shown promising results in reducing spleen size and alleviating symptoms.[4] However, a key observation from these studies is that the JAK2 V617F allele burden remained largely unchanged in treated patients.[4] This suggests that while the drug is effective at controlling the disease phenotype, it may not eradicate the malignant clone, creating a potential for the development of resistance over time. As with other targeted therapies, the emergence of resistance is a clinical challenge.
Q4: What are the potential mechanisms of resistance to JAK2 inhibitors like NS-018?
While specific resistance mechanisms to NS-018 have not been extensively documented in the literature, we can extrapolate from studies of other JAK2 inhibitors. Potential mechanisms can be broadly categorized as:
-
On-target resistance: This typically involves mutations in the JAK2 kinase domain that prevent or reduce the binding affinity of the inhibitor.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependency on JAK2. This could involve the upregulation of other kinases or signaling molecules that can activate STATs or other pro-survival pathways.
-
Pharmacokinetic resistance: This involves mechanisms that reduce the effective concentration of the drug at the target site, such as increased drug efflux or metabolism.
II. Troubleshooting Guide: Investigating NS-018 Resistance In Vitro
This guide provides a structured approach to identifying and characterizing resistance to NS-018 in your cell-based experiments.
Issue 1: Decreased sensitivity to NS-018 in a previously sensitive cell line.
Potential Cause 1: Emergence of a resistant clone.
-
Explanation: Continuous exposure to a targeted agent like NS-018 can select for pre-existing, rare resistant cells or induce the development of new resistance-conferring mutations.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a wide range of NS-018 concentrations to confirm the shift in IC50. Compare this to the parental, sensitive cell line.
-
Isolate Clonal Populations: Use single-cell cloning techniques (e.g., limiting dilution or single-cell sorting) to isolate and expand individual clones from the resistant population.
-
Characterize Clones: Assess the level of resistance in each clone by determining their individual IC50 values for NS-018.
-
Sequence the JAK2 Gene: Perform Sanger sequencing or next-generation sequencing of the JAK2 kinase domain in the resistant clones to identify potential mutations that could interfere with NS-018 binding.
-
Potential Cause 2: Activation of bypass signaling pathways.
-
Explanation: Cells may adapt to JAK2 inhibition by upregulating parallel signaling pathways that can maintain cell survival and proliferation. Given NS-018's co-inhibition of Src-family kinases, pathways that can be activated by other kinases should be investigated.
-
Troubleshooting Steps:
-
Assess Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key signaling proteins downstream of JAK2, such as p-STAT3 and p-STAT5. A sustained or reactivated phosphorylation in the presence of NS-018 suggests a bypass mechanism.
-
Investigate Alternative Pathways: Examine the activation status of other signaling pathways known to be important in MPNs, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[5][6]
-
Phospho-Kinase Array: Utilize a phospho-kinase antibody array to perform a broader screen for upregulated kinase activity in the resistant cells compared to the parental line.
-
Issue 2: Inconsistent results in Western blot analysis of p-STAT3/p-STAT5.
Potential Cause 1: Suboptimal sample preparation or antibody performance.
-
Explanation: Phosphorylated proteins can be labile, and their detection is highly dependent on the quality of the reagents and the experimental protocol.
-
Troubleshooting Steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh and effective phosphatase and protease inhibitors.
-
Antibody Validation: Validate your primary antibodies for p-STAT3 and p-STAT5 using appropriate positive and negative controls. For example, use a known activator of the JAK/STAT pathway (e.g., cytokines) to induce phosphorylation as a positive control.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total STAT3/STAT5) to ensure equal protein loading between lanes.
-
Blocking Conditions: Optimize your blocking conditions. While non-fat dry milk is common, for some phospho-antibodies, bovine serum albumin (BSA) may yield cleaner results.[7]
-
Potential Cause 2: Transient or weak signaling.
-
Explanation: The inhibition of STAT phosphorylation by NS-018 can be rapid. The timing of cell lysis after treatment is critical.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment where you treat the cells with NS-018 for varying durations before lysis to capture the optimal window of inhibition.
-
Dose-Response Experiment: Treat cells with a range of NS-018 concentrations to observe the dose-dependent inhibition of STAT phosphorylation.
-
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of NS-018 resistance.
Protocol 1: Generation of NS-018 Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to NS-018 through continuous dose escalation.
Materials:
-
JAK2-dependent parental cell line (e.g., HEL, SET-2)
-
Complete cell culture medium
-
NS-018 maleate stock solution (in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Sterile cell culture plates and flasks
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of NS-018 for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiation of Dose Escalation: Begin culturing the parental cells in the presence of NS-018 at a concentration corresponding to the IC20-IC30.
-
Monitoring Cell Growth: Monitor the cell viability and proliferation rate regularly. Initially, a decrease in growth rate is expected.
-
Dose Increase: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, increase the concentration of NS-018 by approximately 1.5- to 2-fold.
-
Iterative Escalation: Repeat steps 3 and 4, gradually increasing the concentration of NS-018. This process can take several months.
-
Isolation of Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of NS-018 (e.g., 5-10 times the initial IC50), you have established a resistant population.
-
Clonal Selection (Optional but Recommended): Perform single-cell cloning to isolate and characterize individual resistant clones.
Protocol 2: Western Blot Analysis of p-STAT3 and p-STAT5
This protocol outlines the steps for detecting changes in STAT3 and STAT5 phosphorylation in response to NS-018 treatment.
Materials:
-
Sensitive and resistant cell lines
-
NS-018 maleate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-p-STAT5, anti-total STAT3, anti-total STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells and treat with NS-018 at various concentrations and for different time points. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
IV. Data Presentation & Visualization
Table 1: Selectivity Profile of NS-018
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference |
| JAK2 | <1 | 1 | [2] |
| JAK1 | ~33 | ~30-50 | [2] |
| JAK3 | ~39 | ~30-50 | [2] |
| TYK2 | ~22 | ~30-50 | [2] |
| Src-family kinases | Potent Inhibition | - | [2][3] |
Diagrams
Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of NS-018 maleate.
Caption: Experimental workflow for generating and characterizing NS-018 resistant cell lines.
V. References
-
NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model. (2024). Retrieved from
-
Nakao, S., et al. (2011). Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Leukemia, 25(11), 1771–1781. [Link]
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(1), 153-160. [Link]
-
Nakahira, M., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Leukemia, 28(2), 434-437. [Link]
-
ClinicalTrials.gov. (2023). A Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis (MF) With Severe Thrombocytopenia. Retrieved from [Link]
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(1), 153-160. [Link]
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(1), 153-160. [Link]
-
Meyer, S. C., & Levine, R. L. (2014). Molecular pathways: molecular basis for sensitivity and resistance to JAK kinase inhibitors. Clinical cancer research, 20(8), 2051-2059. [Link]
-
Lahera, A., et al. (2024). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. Cancers, 16(3), 573. [Link]
-
Jabbour, E., & Love, N. (2014). JAK Inhibitors and JAK2 Mutation: What's the Connection? Research To Practice. Retrieved from [Link]
-
Barbacid, M., & Santamaría, D. (2024). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. Proceedings of the National Academy of Sciences, 121(11), e2320496121. [Link]
-
Meyer, S. C., & Levine, R. L. (2014). Molecular pathways: molecular basis for sensitivity and resistance to JAK kinase inhibitors. Clinical cancer research, 20(8), 2051-2059. [Link]
-
Lau, K., et al. (2021). Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. Blood cancer journal, 11(1), 1-5. [Link]
-
Lahera, A., et al. (2024). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. Cancers, 16(3), 573. [Link]
-
Rampal, R., & Mascarenhas, J. (2023). Exploring the Molecular Landscape of Myelofibrosis, with a Focus on Ras and Mitogen-Activated Protein (MAP) Kinase Signaling. Current hematologic malignancy reports, 18(5), 137-146. [Link]
-
ResearchGate. (n.d.). Western blot analysis of phospho-STAT3, phospho-STAT5 and expression of... Retrieved from [Link]
-
Belkhir, R., et al. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Cytometry Part B: Clinical Cytometry, 108(2), 116-125. [Link]
-
Reddit. (2019). Struggling for the past year with STAT3 and STAT5 Western Blots. Retrieved from [Link]
-
Singh, D., et al. (2019). A novel flow cytometric-based method to measure kinase inhibition in sputum from COPD subjects. BMJ Open Respiratory Research, 6(1), e000392. [Link]
-
ResearchGate. (n.d.). Potential alternative pathways in myelofibrosis and possible treatment... Retrieved from [Link]
-
Azam, M., et al. (2011). Mechanisms of Drug Resistance Against JAK2 Inhibitors. Blood, 118(21), 1426. [Link]
-
Cellworks. (2020). Identification of myeloproliferative neoplasm drug agents via predictive simulation modeling: assessing responsiveness with micro-environment derived cytokines. bioRxiv. [Link]
-
van de Wetering, J., et al. (2012). Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway. Cytometry Part A, 81(10), 841-849. [Link]
-
Pemmaraju, N., & Mascarenhas, J. (2022). Novel Therapies in Myelofibrosis: Beyond JAK Inhibitors. Current hematologic malignancy reports, 17(4), 93-103. [Link]
-
Bench, A. J., et al. (2013). Methods for detecting mutations in the human JAK2 gene. Methods in molecular biology (Clifton, N.J.), 967, 115–131. [Link]
-
Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Retrieved from [Link]
-
Palmer, J. (2023). JAK2 Inhibition's Role in Newly Diagnosed Myelofibrosis. Targeted Oncology. [Link]
-
ResearchGate. (n.d.). Methods in Detecting JAK2 Mutations. Retrieved from [Link]
-
ResearchGate. (n.d.). JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation events. Retrieved from [Link]
-
NCCN. (2023). NCCN Guidelines for Patients: Myeloproliferative Neoplasms. Retrieved from [Link]
-
ResearchGate. (n.d.). A: Western blot analysis of STAT3/pSTAT3 and STAT5/pSTAT5 in MAC-2B... Retrieved from [Link]
-
Viita, T., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in immunology, 12, 738481. [Link]
-
Jabbour, E., & Love, N. (2014). Patients without the JAK2 V617F mutation benefit equally from JI therapy as those with the mutation. Research To Practice. Retrieved from [Link]
-
Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]
-
College of American Pathologists. (n.d.). Protocol for the Examination of Myeloid and Mixed / Ambiguous Lineage Neoplasms. Retrieved from [Link]
-
Quintás-Cardama, A., & Verstovsek, S. (2013). Targeting the JAK/STAT pathway in solid tumors. Journal of Hematology & Oncology, 6(1), 1-10. [Link]
Sources
- 1. NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model [synapse.patsnap.com]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Landscape of Myelofibrosis, with a Focus on Ras and Mitogen-Activated Protein (MAP) Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
troubleshooting inconsistent results in NS-018 maleate experiments
Welcome to the technical support center for NS-018 maleate (Ilginatinib). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this potent and selective JAK2 inhibitor. Inconsistent experimental results can be a significant hurdle in research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible and reliable data. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and self-validating methodology.
Core Concept: The Mechanism of NS-018 Maleate
NS-018 is a highly selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1] Its primary therapeutic rationale lies in targeting the deregulated JAK-STAT signaling pathway, a hallmark of myeloproliferative neoplasms (MPNs).[2][3] A significant number of these disorders are driven by a specific activating mutation in the JAK2 gene, V617F.[4][5]
NS-018 exhibits notable selectivity for the mutated JAK2 V617F kinase over the wild-type (WT) version, a key feature that potentially mitigates some hematologic side effects associated with inhibiting normal JAK2 function.[6][7] Inhibition of JAK2 prevents the phosphorylation and activation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[1][4] This blockade interrupts the signaling cascade that promotes aberrant cell growth and survival in MPN cells.[8]
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Q2: I'm not observing the expected decrease in STAT5 phosphorylation after treating my cells with NS-018. What's going wrong?
Answer: A lack of downstream target modulation is a clear sign that the inhibitor is not engaging its target effectively within the cell. This could be due to several factors, from suboptimal experimental conditions to intrinsic cellular resistance.
Potential Causes & Recommended Actions:
-
Insufficient Dose or Time: The inhibition of STAT phosphorylation is both dose- and time-dependent. Your chosen concentration may be too low, or the incubation period too short to see a measurable effect.
-
Action: Perform a dose-response and time-course experiment. Test a range of NS-018 concentrations (e.g., 10 nM to 1 µM) and measure pSTAT5 levels at various time points (e.g., 1, 4, 8, and 24 hours). This will establish the optimal conditions for your specific cell model. In one study, NS-018 at 1 µM was shown to suppress STAT3 phosphorylation. [1]
-
-
Intrinsic Cellular Resistance: Some cell lines may have intrinsic resistance to JAK2 inhibition. This can be due to parallel signaling pathways that bypass the need for JAK2 or high levels of circulating cytokines in the culture medium that competitively activate the pathway. [9][10] * Action: First, confirm the JAK2 V617F mutation status of your cell line. NS-018 is most potent against cells harboring this mutation. [5]Consider performing the experiment in serum-starved conditions for a short period before cytokine stimulation to reduce baseline signaling. If resistance is suspected, you may need to investigate alternative signaling pathways (e.g., PI3K/AKT) that could be compensating. [9]
-
Technical Assay Failure: Issues with your Western blot or flow cytometry protocol can mimic a lack of biological effect. This includes poor antibody quality, incorrect protein loading, or improper gating.
-
Action: Ensure your phospho-STAT5 antibody is validated for the application. Always include a positive control (e.g., cells stimulated with a cytokine like EPO or TPO) and a negative control (unstimulated cells). Use a loading control (e.g., β-actin or total STAT5) to ensure equal protein loading for Western blotting.
-
Q3: I'm seeing unexpected toxicity in my animal model, specifically thrombocytopenia, even at doses reported to be safe. Why?
Answer: Thrombocytopenia (low platelet count) and anemia are known potential side effects of JAK inhibitors, including NS-018, and were observed in clinical trials. [2][11][12]This is largely considered an on-target effect related to the inhibitor's mechanism.
Potential Causes & Recommended Actions:
-
Inhibition of Wild-Type JAK2: While NS-018 is more selective for the V617F mutant, it still inhibits wild-type JAK2. [7]Wild-type JAK2 is essential for normal hematopoiesis, including the signaling pathways that regulate the production of red blood cells and platelets. [7]Therefore, some degree of hematologic toxicity can be expected.
-
Action: Carefully review the dosing regimen used in published preclinical studies. [4]In a mouse model, oral administration of 25-50 mg/kg twice daily was effective. [5]Ensure your vehicle and administration route are consistent. It is critical to perform complete blood counts (CBCs) at baseline and throughout the study to monitor for hematologic changes. The degree of thrombocytopenia can be dose-dependent, so a dose-finding study in your specific animal model may be necessary.
-
-
Off-Target Kinase Inhibition: NS-018 is also known to inhibit Src-family kinases. [1]While the primary therapeutic effect and toxicity are attributed to JAK2 inhibition, contributions from off-target effects cannot be entirely ruled out and may vary between different biological systems.
-
Action: When interpreting results, acknowledge the known kinase inhibition profile of NS-018. If unexpected toxicities arise that are not characteristic of JAK2 inhibition, it may warrant further investigation into the potential role of Src-family kinase inhibition in that specific context.
-
Frequently Asked Questions (FAQs)
-
Q: What are the typical IC50 values for NS-018 maleate?
-
A: IC50 values are highly dependent on the assay type and cell line used. It is crucial to distinguish between enzymatic assays (direct inhibition of the kinase) and cell-based assays (measuring cell proliferation).
-
Enzymatic Assay: The IC50 for direct JAK2 inhibition is approximately 0.72 nM. [1] * Cell-Based Assays: Values are higher. For example, in Ba/F3 cells expressing JAK2V617F, the IC50 for antiproliferative activity has been reported to be between 11-60 nM. [1][5]For the human JAK2V617F-positive cell line SET-2, the IC50 is around 120 nM. [5]
-
-
-
Q: How selective is NS-018 for JAK2 over other JAK family members?
-
A: NS-018 is highly selective for JAK2. It is approximately 46-fold more selective for JAK2 than for JAK1, 54-fold over JAK3, and 31-fold over Tyk2. [1]
-
-
Q: How should I prepare NS-018 maleate for in vivo animal studies?
-
Q: Can the maleate salt form of the compound cause issues?
-
A: The maleate salt form is standard. However, in solid dosage forms under certain conditions (e.g., specific pH and excipients), maleate salts of basic drugs can sometimes convert to the free base, which could affect stability. [13]For typical in vitro and preclinical in vivo use where the compound is freshly prepared in solution, this is not a common concern. Always follow the supplier's storage and handling recommendations.
-
Data & Protocols
Table 1: Physicochemical & Potency Profile of NS-018
| Parameter | Value | Source(s) |
| Synonyms | Ilginatinib maleate | |
| Target | JAK2 | [14] |
| IC50 (enzymatic) | 0.72 nM | [1] |
| Selectivity (vs. JAK1) | ~46-fold | [1] |
| Selectivity (vs. JAK3) | ~54-fold | [1] |
| Selectivity (vs. Tyk2) | ~31-fold | [1] |
| Solubility | ≥ 30 mg/mL in DMSO | [15] |
| Storage (Lyophilized) | -20°C, desiccated | [16] |
| Storage (Stock Solution) | -80°C (6 months) or -20°C (1 month) |
Protocol 1: Preparation of NS-018 Maleate Stock and Working Solutions
Objective: To prepare a 10 mM stock solution and subsequent working solutions for cell culture experiments.
Materials:
-
NS-018 maleate powder (MW: 505.5 g/mol for maleate salt) [15]* Anhydrous, sterile DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the NS-018 maleate vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh out 5.05 mg of NS-018 maleate and add it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly. If needed, sonicate briefly in a water bath until the solution is clear. [1]This yields a 10 mM stock solution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles. [16]3. Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: Prepare working solutions fresh and use them the same day. [1]Do not store diluted solutions in aqueous media.
-
Protocol 2: Standardized Cell Viability (MTT) Assay Workflow
Objective: To determine the IC50 of NS-018 on JAK2V617F-positive cells (e.g., SET-2).
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well for SET-2 cells) in 100 µL of culture medium. [5] * Do not use the outermost wells to avoid the "edge effect."
-
Incubate the plate for 24 hours (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of NS-018 in culture medium at 2x the final desired concentration.
-
Remove 50 µL of media from each well and add 50 µL of the 2x drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours (37°C, 5% CO₂). [5]3. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to fully dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(2), 393–402. [Link]
-
NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model. (2024). Synapse Database. [Link]
-
Nakahara, H., et al. (2014). Effect of NS-018, a Selective JAK2V617F Inhibitor, in a Murine Model of Myelofibrosis. Blood Cancer Journal, 4, e173. [Link]
-
Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3169. [Link]
-
Nakahara, H., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer Journal, 4(1), e173. [Link]
-
Safety and Tolerability Study of Oral NS-018 in Patients With Primary Myelofibrosis (MF), Post-polycythemia Vera MF or Post-essential Thrombocythemia MF. ClinicalTrials.gov. [Link]
-
Nishimoto, A., et al. (2012). Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Leukemia, 26(7), 1752–1759. [Link]
-
NS-018 versus Best Available Therapy in Subjects with Primary Myelofibrosis. Health Research Authority. [Link]
-
Study to Assess Efficacy and Safety of NS-018 Compared to BAT in Patients With Myelofibrosis. ClinicalTrials.gov. [Link]
-
Mesa, R., et al. (2021). JAK Inhibitors for Myelofibrosis: Strengths and Limitations. Current Hematologic Malignancy Reports, 16(4), 357–370. [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. [Link]
-
The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (2023). Cancers, 15(13), 3350. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527. [Link]
-
NS-018. ShellChem. [Link]
-
Quintás-Cardama, A., et al. (2011). JAK2 Inhibitors: What's the true therapeutic potential? Hematology / the Education Program of the American Society of Hematology. American Society of Hematology. Education Program, 2011, 422–429. [Link]
-
Meyer, S. C., et al. (2015). Intrinsic Resistance to JAK2 Inhibition in Myelofibrosis. Clinical Cancer Research, 21(16), 3645–3655. [Link]
-
Li, S., et al. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Pharmaceutical Development and Technology, 12(3), 285–292. [Link]
-
Sangkha, A., et al. (2018). Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis. Blood, 132(11), 1215–1226. [Link]
-
A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Mayo Clinic. [Link]
-
NS-018 maleate. DC Chemicals. [Link]
-
Harrison, C., et al. (2022). PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. HemaSphere, 6, 1146-1147. [Link]
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(2), 393-402. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. NS-018: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model [synapse.patsnap.com]
- 5. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NS-018 maleate| CAS 1354799-87-3 [dcchemicals.com]
- 15. NS-018 maleate | 1354799-87-3 | JAK | MOLNOVA [molnova.com]
- 16. shellchemtech.com [shellchemtech.com]
Technical Support Center: In Vivo Dose Escalation Study Design for NS-018 Maleate
Conceptual Framework: Understanding NS-018 Maleate and the Goal of Dose Escalation
NS-018 maleate, also known as fedratinib or ilginatinib, is a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation is a key factor in myeloproliferative neoplasms (MPNs) like myelofibrosis.[4][1] NS-018 maleate targets the ATP-binding site of JAK2, blocking the downstream phosphorylation of STAT proteins and thereby inhibiting the aberrant cell signaling that drives the disease.[3][5] Preclinical murine models have demonstrated its efficacy in reducing splenomegaly and mitigating other disease phenotypes.[6]
The primary objective of an in vivo dose escalation study is to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D). This is achieved by administering progressively higher doses of NS-018 maleate to animal subjects to identify dose-limiting toxicities (DLTs). A well-designed study is paramount; it ensures animal welfare, generates reliable data to inform clinical trial starting doses, and satisfies regulatory requirements such as those outlined by the FDA and OECD.[7]
Frequently Asked Questions (FAQs)
Q1: What is NS-018 maleate's primary mechanism of action? A1: NS-018 maleate is a selective inhibitor of JAK2, a tyrosine kinase.[1] It is significantly more selective for JAK2 compared to other JAK family members like JAK1, JAK3, and TYK2.[3][8] This inhibition disrupts the JAK-STAT signaling pathway, which is constitutively active in certain cancers like myelofibrosis.[4][1]
Q2: What are the known clinical toxicities of NS-018 maleate (fedratinib)? A2: In human clinical trials, the most common adverse events are gastrointestinal (diarrhea, nausea, vomiting) and hematological (anemia, thrombocytopenia).[4][1][9] Importantly, there is an FDA-issued boxed warning for serious and fatal encephalopathy, including Wernicke's encephalopathy (WE), which is linked to thiamine (Vitamin B1) deficiency.[9][10][11][12] This is a critical consideration for preclinical monitoring.
Q3: What is a "3+3 design" for dose escalation? A3: The 3+3 design is a common, rule-based algorithm used in Phase 1 and preclinical toxicology studies.[13][14][15] A cohort of three subjects is treated at a specific dose.[14][16][17] If zero subjects experience a DLT, the next cohort receives a higher dose.[14][16] If one of three subjects has a DLT, three more subjects are added to the same dose level.[16][17] The dose is escalated only if the DLT rate remains below a predefined threshold (typically <33%).[17] If two or more subjects in the cohort of 3 to 6 experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose is identified as the MTD.[16][17]
Q4: Why is adherence to ARRIVE guidelines important? A4: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a checklist of essential information to include in publications describing animal research.[18][19] Adhering to these guidelines from the planning stage ensures methodological rigor, transparency, and reproducibility, which are critical for the scientific and regulatory acceptance of your study.[19][20]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your study, providing not just a solution but the scientific reasoning behind it.
Q: My NS-018 maleate formulation is showing poor solubility or stability. What are my options? A: This is a common challenge with small molecule inhibitors.
-
Causality: The maleate salt form is intended to improve solubility, but the free base may still have limited aqueous solubility. The stability can be affected by pH, light, and temperature.
-
Troubleshooting Steps & Justification:
-
Vehicle Screening: Do not default to a single vehicle. Test solubility in a panel of common, well-tolerated preclinical vehicles.[7][21] Start with simple aqueous vehicles like 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC).[22] If solubility is insufficient, explore options like 10% Captisol® or solutions containing co-solvents like PEG400 or Solutol® HS 15.
-
pH Adjustment: Systematically test the pH-solubility profile. Prepare small batches of your formulation vehicle and adjust the pH within a biocompatible range (typically pH 5-9) to see if it improves solubility.[23] Extreme pH values can cause gastrointestinal irritation in the animals, confounding your toxicity assessment.
-
Self-Validation Protocol: Once a lead vehicle is identified, you must validate it. Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C). Assay the concentration (e.g., via HPLC) at Time 0 and after a set period (e.g., 4, 8, 24 hours) to confirm stability. An unstable formulation leads to inaccurate dosing and invalid results.
-
Q: I'm observing unexpected mortality at the first dose level. How should I proceed? A: This is a critical situation requiring a systematic, cautious response.
-
Causality: The mortality could be due to on-target toxicity (exaggerated pharmacology), off-target toxicity, a formulation/vehicle issue, or an error in dose calculation or administration.
-
Troubleshooting Steps & Justification:
-
Halt Escalation Immediately: Do not escalate to the next dose. The safety of the animals is the priority.
-
Verify Everything:
-
Dose Calculation: Have an independent colleague re-calculate all doses from the stock concentration to the final administered dose.
-
Formulation Concentration: If any formulation remains, immediately send it for analytical chemistry (e.g., HPLC) to confirm the concentration. A simple mixing error could result in a dose much higher than intended.
-
Dosing Technique: Review the dosing procedure (e.g., oral gavage). Was the administration performed correctly? Could there have been an accidental tracheal administration? Perform a necropsy on the deceased animals to check for signs of dosing error.
-
-
Implement a Dose De-escalation Strategy: If no errors are found, the starting dose was likely too high. A de-escalation may be necessary.[24] Add a new, lower dose cohort (e.g., 50% or less of the first dose) to the study plan. This is essential for safely identifying the MTD.
-
Consult OECD Guidelines: Review OECD guidelines for acute oral toxicity, such as TG 423 (Acute Toxic Class Method).[25][26][27][28] These guidelines provide a systematic procedure for substance classification and can help refine your dose selection in a way that minimizes animal use.[26][27]
-
Q: The animals are showing significant weight loss and reduced food intake, but no other overt clinical signs. Is this a DLT? A: It depends on the criteria defined in your study protocol, but it should be taken very seriously.
-
Causality: For JAK2 inhibitors, this could be an on-target effect. The JAK-STAT pathway is involved in regulating appetite and metabolism via cytokines like leptin. Clinically, fedratinib is associated with nausea and diarrhea, which would lead to similar observations.[4][9] It could also be a sign of general malaise or systemic toxicity.
-
Troubleshooting Steps & Justification:
-
Check Your Protocol's DLT Definition: A robust protocol will pre-define DLTs. Typically, a body weight loss of >15-20% that is not recovered is considered a DLT.
-
Increase Monitoring Frequency: Increase the frequency of clinical observations and body weight measurements to twice daily. This allows for earlier detection of worsening condition.
-
Provide Supportive Care: Ensure easy access to food and water. Consider providing palatable, high-calorie food supplements or hydration gels. This helps differentiate between toxicity-induced anorexia and simple lack of motivation to eat.
-
Consider Thiamine Levels: Given the known risk of Wernicke's encephalopathy with fedratinib, which can be precipitated by poor nutrition, this observation is a red flag.[10] While routine thiamine monitoring in rodents is complex, be aware of any neurological signs (ataxia, circling). This clinical context is critical for interpreting the preclinical data.
-
Decision Point: If the weight loss exceeds the DLT threshold or is accompanied by other signs of distress, the animal(s) should be euthanized and the observation recorded as a DLT. This dose level has likely exceeded the MTD.
-
Protocol & Workflow Hub
Signaling Pathway of NS-018 Maleate
The diagram below illustrates the canonical JAK2/STAT signaling pathway and the inhibitory action of NS-018 maleate. Cytokines (e.g., Erythropoietin, Thrombopoietin) bind to their receptors, leading to the activation of JAK2, which in turn phosphorylates STAT proteins. Activated STATs dimerize, translocate to the nucleus, and regulate gene transcription related to cell proliferation and survival. NS-018 maleate blocks this cascade at the level of JAK2.
Caption: Mechanism of action of NS-018 maleate on the JAK2/STAT signaling pathway.
Experimental Workflow: 3+3 Dose Escalation
The following diagram outlines the decision-making process for a typical 3+3 dose escalation study design.
Caption: Decision logic for a standard 3+3 dose escalation study design.
Step-by-Step Protocol: Formulation and Administration
Objective: To prepare and administer NS-018 maleate to rodents via oral gavage for a dose escalation study.
Materials:
-
NS-018 maleate powder
-
Selected vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Microbalance
-
Stir plate and magnetic stir bar
-
Sterile conical tubes
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch ball-tipped for rats)
-
Syringes
Protocol:
-
Animal Welfare Compliance: Ensure the protocol is approved by the Institutional Animal Care and Use Committee (IACUC) and follows ARRIVE guidelines.[18][19]
-
Dose Calculation: Calculate the required amount of NS-018 maleate based on the desired dose (mg/kg), the mean body weight of the animals in the cohort, and the dosing volume (typically 5-10 mL/kg for rats).
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding the powder to stirring, sterile water. Allow it to mix until fully dissolved. A common mistake is adding the powder too quickly, which causes clumping.
-
Drug Suspension:
-
Weigh the calculated amount of NS-018 maleate powder.
-
Create a small paste by adding a minimal amount of the vehicle to the powder and triturating.
-
Slowly add the remaining vehicle while continuously stirring to create a homogenous suspension.
-
Self-Validation Check: Keep the suspension stirring continuously throughout the dosing procedure to prevent the compound from settling. Visually inspect for homogeneity before drawing each dose.
-
-
Animal Dosing:
-
Confirm the identity and body weight of each animal before dosing.
-
Draw the calculated volume into the syringe.
-
Properly restrain the animal. For oral gavage, ensure the head and body are in a straight line to facilitate passage of the needle.
-
Gently insert the ball-tipped gavage needle into the esophagus. Do not force it. If resistance is met, withdraw and restart.
-
Slowly dispense the formulation.
-
Observe the animal for 1-2 minutes post-dosing for any immediate adverse reactions (e.g., choking, distress).
-
-
Post-Dose Monitoring: Follow the detailed observation schedule outlined in the study protocol, including daily clinical signs, body weights, and food consumption measurements.
Data Presentation and Interpretation
Below is a hypothetical example of results from a 3+3 dose escalation study to help guide data interpretation.
Table 1: Example Results from a 3+3 Dose Escalation Study of NS-018 Maleate in Rats
| Dose Level | Dose (mg/kg/day) | Animals Dosed | DLTs Observed | Key Observations | Decision |
| 1 | 10 | 3 | 0/3 | No significant findings. | Escalate |
| 2 | 30 | 3 | 0/3 | Mild, transient hypoactivity in 1/3 animals. | Escalate |
| 3 | 100 | 3 | 1/3 | 1 animal with >15% body weight loss and diarrhea. | Expand Cohort |
| 3 (expanded) | 100 | 3 | 0/3 | No new DLTs in expansion cohort. | Escalate |
| 4 | 200 | 3 | 2/3 | 2 animals with severe weight loss (>20%) and thrombocytopenia. | MTD Exceeded |
Interpretation:
-
Dose Levels 1 and 2 were well-tolerated.
-
At Dose Level 3 (100 mg/kg), one DLT was observed, triggering a cohort expansion. Since the total DLT rate remained at 1/6 (<33%), the study proceeded to the next dose level.
-
At Dose Level 4 (200 mg/kg), two DLTs were observed in the initial cohort of three animals. This crossed the DLT threshold.
References
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia, 31(6), 1316–1323. [Link]
-
Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed. [Link]
-
R Discovery. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. R Discovery. [Link]
-
ClinicalTrials.gov. (2021). A PHASE 3, MULTICENTER, OPEN-LABEL, RANDOMIZED STUDY TO EVALUATE THE EFFICACY AND SAFETY OF FEDRATINIB COMPARED TO BEST AVAILABL. ClinicalTrials.gov. [Link]
-
Talpaz, M., & Kiladjian, J. J. (2020). Fedratinib in myelofibrosis. Blood Advances. [Link]
-
National Institutes of Health. (n.d.). PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA. PMC. [Link]
-
El-Khoueiry, A., et al. (2021). Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
ASCO Publications. (2021). Moving Beyond 3+3: The Future of Clinical Trial Design. ascopubs.org. [Link]
-
U.S. Food and Drug Administration. (2019). FDA approves fedratinib for myelofibrosis. FDA.gov. [Link]
-
Coombs, C. C., & Kucine, N. (2025). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances. [Link]
-
National Institutes of Health. (n.d.). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. PMC. [Link]
-
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]
-
Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. scirp.org. [Link]
-
The ARRIVE guidelines. (n.d.). The ARRIVE guidelines 2.0. arriveguidelines.org. [Link]
-
American Association for Cancer Research. (2009). Abstract #1796: In vitro and in vivo characterization of the potent and selective JAK2 inhibitor. aacrjournals.org. [Link]
-
Le Tourneau, C., et al. (2009). Dose Escalation Methods in Phase I Cancer Clinical Trials. Journal of the National Cancer Institute. [Link]
-
Yacoub, A., & Mascarenhas, J. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Cancer Management and Research. [Link]
-
Premier Research. (2017). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. premier-research.com. [Link]
-
Torres-García, Y. D., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Pharmaceuticals. [Link]
-
OncLive. (2019). FDA Approves Fedratinib for Myelofibrosis. onclive.com. [Link]
-
Taylor & Francis Online. (2013). Vehicle selection for nonclinical oral safety studies. tandfonline.com. [Link]
-
American Association for Cancer Research. (2005). Novel Phase I Dose De-escalation Design Trial to Determine the Biological Modulatory Dose of the Antiangiogenic Agent SU5416. aacrjournals.org. [Link]
-
U.S. Food and Drug Administration. (2011). Pharmacology Review(s). accessdata.fda.gov. [Link]
-
PubMed. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. pubmed.ncbi.nlm.nih.gov. [Link]
-
Premier Research. (2024). Mastering Dose Escalation Studies: Planning to Execution. premier-research.com. [Link]
-
National Institutes of Health. (n.d.). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PMC. [Link]
-
UCL Discovery. (n.d.). The 3+3 Design in Dose-Finding Studies with Small Sample Sizes: Pitfalls and Possible Remedies. discovery.ucl.ac.uk. [Link]
-
Drugs.com. (2019). Inrebic (fedratinib) FDA Approval History. drugs.com. [Link]
-
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. researchgate.net. [Link]
-
U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA.gov. [Link]
-
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). ivami.com. [Link]
-
Oncology Nursing News. (2019). FDA Approves Fedratinib for Patients With Myelofibrosis. oncnursingnews.com. [Link]
-
ClinicalTrials.gov. (2019). Dose Escalation Study Design Example (With Results). clinicaltrials.gov. [Link]
-
National Institutes of Health. (n.d.). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). PMC. [Link]
-
MPN Hub. (2021). Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis. mpn-hub.com. [Link]
-
EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. equator-network.org. [Link]
-
European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. [Link]
-
ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. researchgate.net. [Link]
-
FEBS Network. (2023). The ARRIVE guidelines: A framework to plan your next in vivo experiment. network.febs.org. [Link]
-
National Institutes of Health. (n.d.). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. PMC. [Link]
-
YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. youtube.com. [Link]
-
ResearchGate. (2025). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. researchgate.net. [Link]
Sources
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. FDA approves fedratinib for myelofibrosis | FDA [fda.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. onclive.com [onclive.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. premier-research.com [premier-research.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 19. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. network.febs.org [network.febs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 26. researchgate.net [researchgate.net]
- 27. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 28. m.youtube.com [m.youtube.com]
Validation & Comparative
benchmarking NS-018 maleate against novel JAK2 inhibitors
As researchers, our role is to rigorously benchmark these emerging agents using the standardized, multi-tiered approach outlined above. The data generated will be crucial for understanding the nuanced differences between these therapies and ultimately, for delivering the most effective and safest treatments to patients battling myeloproliferative neoplasms. The ongoing clinical trials for NS-018 and the emergence of entirely new classes, such as Type II and pseudokinase-domain inhibitors, ensure that this field will remain a dynamic and hopeful area of research. [27][28]
References
-
What is Fedratinib Hydrochloride used for? - Patsnap Synapse. (2024-06-14). Available from: [Link]
-
Verstovsek, S., et al. (2017). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. Leukemia. Available from: [Link]
-
Nakamura, N., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer Journal. Available from: [Link]
-
Fedratinib Hydrochloride - Massive Bio. (2025-12-25). Available from: [Link]
-
What is the mechanism of Pacritinib? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC - NIH. Available from: [Link]
-
NS-018, a Potent Novel JAK2 Inhibitor, Effectively Treats Murine MPN Induced by the Janus Kinase 2 (JAK2) V617F Mutant | Request PDF - ResearchGate. Available from: [Link]
-
Ruxolitinib - Wikipedia. Available from: [Link]
-
Verstovsek, S., et al. (2016). A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. PubMed. Available from: [Link]
-
What is the mechanism of Momelotinib Dihydrochloride? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
NS-018, Treatment for Myelofibrosis under development in overseas received Orphan Drug Designation from EC. (2023-08-08). Nippon Shinyaku. Available from: [Link]
-
Nakagawara, N., et al. (2011). Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Leukemia. Available from: [Link]
-
NS-018 versus Best Available Therapy in Subjects with Primary Myelofibrosis. NIHR. Available from: [Link]
-
Nakahata, S., et al. (2014). Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer Journal. Available from: [Link]
-
Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors - YouTube. (2025-10-27). VJHemOnc. Available from: [Link]
-
Ahmed, F. U., & Bose, P. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Clinical Cancer Research. Available from: [Link]
-
Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. Clinical Therapeutics. Available from: [Link]
-
Fedratinib - Wikipedia. Available from: [Link]
-
Gerds, A. T., & Savona, M. R. (2020). Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia. Expert Review of Hematology. Available from: [Link]
-
Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors | ACS Omega. (2025-10-24). ACS Publications. Available from: [Link]
-
What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
JAK Inhibitors Persist, While Novel Agents Aim for Disease Modification in Myelofibrosis. (2025-10-16). OncLive. Available from: [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). Incyte. Available from: [Link]
-
Momelotinib mechanism of action - MPN Hub. (2025-01-23). Available from: [Link]
-
Evaluating Approved JAK Inhibitors for the Treatment of Myelofibrosis - ASCO Daily News. (2023-08-30). Available from: [Link]
-
Cervantes, F., & Arcaini, L. (2017). Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia. Therapeutic Advances in Hematology. Available from: [Link]
-
Celik, H., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood. Available from: [Link]
-
Mechanism of Action | OJJAARA (momelotinib) | For HCPs. GSK. Available from: [Link]
-
Fedratinib - LiverTox - NCBI Bookshelf. (2022-08-20). Available from: [Link]
-
Singer, J. W., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One. Available from: [Link]
-
Comparative efficacy and hematologic safety of different dosages of JAK inhibitors in the treatment of myelofibrosis: a network meta-analysis - Frontiers. (2024-08-29). Available from: [Link]
-
Celik, H., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications. Available from: [Link]
-
Al-Ali, H. K., & Kubasch, M.-L. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. Expert Review of Clinical Pharmacology. Available from: [Link]
-
Recent updates on pacritinib in myelofibrosis - YouTube. (2022-11-15). VJHemOnc. Available from: [Link]
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. Available from: [Link]
-
LCD - Biomarkers for Oncology (L35396) - CMS. Centers for Medicare & Medicaid Services. Available from: [Link]
-
Cogent Biosciences Announces Breakthrough Therapy Designation for Bezuclastinib in Combination with Sunitinib for Patients with Gastrointestinal Stromal Tumors (GIST). (2026-01-26). Cogent Biosciences. Available from: [Link]
-
Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - Frontiers. Frontiers in Immunology. Available from: [Link]
-
Mechanism of Action of Momelotinib to Treat Myelofibrosis - YouTube. (2022-02-22). CheckRare. Available from: [Link]
-
Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? - YouTube. (2025-07-31). CancerNetwork. Available from: [Link]
-
Choosing the Right JAK Inhibitor for Effective Myelofibrosis Treatment | Targeted Oncology. (2024-09-30). Available from: [Link]
Sources
- 1. hcp.jakafi.com [hcp.jakafi.com]
- 2. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Comparative efficacy and hematologic safety of different dosages of JAK inhibitors in the treatment of myelofibrosis: a network meta-analysis [frontiersin.org]
- 13. What is Fedratinib Hydrochloride used for? [synapse.patsnap.com]
- 14. massivebio.com [massivebio.com]
- 15. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fedratinib - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 18. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 22. Momelotinib mechanism of action [mpn-hub.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ashpublications.org [ashpublications.org]
- 25. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 26. onclive.com [onclive.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
